1-Methyleneindane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylidene-1,2-dihydroindene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-5H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSZRNMVUILZEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152446 | |
| Record name | 1-Methyleneindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-56-5 | |
| Record name | 1-Methyleneindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyleneindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Formation of 1-Methyleneindane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 1-methyleneindane, a valuable bicyclic alkene in organic synthesis and medicinal chemistry. The mechanisms, experimental protocols, and quantitative data for the most common and effective methods are detailed herein, with a focus on providing actionable information for laboratory application.
Core Synthetic Strategies
The formation of this compound (C₁₀H₁₀) predominantly proceeds through two principal mechanistic pathways: olefination of a carbonyl group and elimination reactions. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most prominent methods are:
-
Wittig Olefination of Indan-1-one: A reliable method for the direct conversion of the keto group in indan-1-one to a methylene group.
-
Dehydration of 1-Methyl-1-indanol: An acid-catalyzed elimination reaction that provides a straightforward route from the corresponding tertiary alcohol. This alcohol is typically synthesized via a Grignard reaction with indan-1-one.
I. Wittig Olefination of Indan-1-one
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. In the context of this compound synthesis, indan-1-one is reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂).
Mechanism of Action
The reaction proceeds through a concerted [2+2] cycloaddition mechanism. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of indan-1-one, leading to the formation of a transient four-membered ring intermediate known as an oxaphosphetane. This intermediate then collapses in a retro-[2+2] cycloaddition to yield the desired this compound and triphenylphosphine oxide as a byproduct. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for this reaction.
Experimental Protocol: Wittig Reaction
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Indan-1-one
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise via syringe. The formation of the orange-red ylide is indicative of a successful reaction.
-
Stir the mixture at 0 °C for 1 hour.
-
Olefination: Dissolve indan-1-one in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure this compound.
Quantitative Data
| Parameter | Value |
| Typical Yield | 70-85% |
| Reaction Time | 12-16 hours |
| Reaction Temperature | 0 °C to room temperature |
II. Dehydration of 1-Methyl-1-indanol
An alternative and often high-yielding route to this compound involves the acid-catalyzed dehydration of 1-methyl-1-indanol. This precursor is readily synthesized from indan-1-one via a Grignard reaction.
Step 1: Grignard Reaction for 1-Methyl-1-indanol Synthesis
Mechanism:
The Grignard reagent, methylmagnesium bromide (CH₃MgBr), acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of indan-1-one. This addition reaction forms a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the tertiary alcohol, 1-methyl-1-indanol.
Experimental Protocol: Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or THF
-
Methyl bromide or methyl iodide
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Indan-1-one
-
Saturated aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a small crystal of iodine under an inert atmosphere.
-
Add a small amount of anhydrous diethyl ether.
-
Dissolve methyl bromide or iodide in anhydrous diethyl ether and add it dropwise from the dropping funnel to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicates the start of the reaction.
-
Continue the addition at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
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Addition to Ketone: Cool the Grignard reagent to 0 °C.
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Dissolve indan-1-one in anhydrous diethyl ether and add it dropwise to the Grignard reagent.
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After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
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Work-up: Carefully pour the reaction mixture over a mixture of ice and saturated aqueous NH₄Cl or dilute HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude 1-methyl-1-indanol.
Step 2: Acid-Catalyzed Dehydration
Mechanism:
The dehydration of 1-methyl-1-indanol proceeds via an E1 elimination mechanism. The hydroxyl group is first protonated by an acid catalyst to form a good leaving group (water). Departure of the water molecule generates a stable tertiary carbocation at the C1 position. A weak base (e.g., water or the conjugate base of the acid) then abstracts a proton from the adjacent methyl group, leading to the formation of the exocyclic double bond of this compound.
Experimental Protocol: Dehydration
Materials:
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1-Methyl-1-indanol
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), or an acidic resin)
-
Toluene or benzene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 1-methyl-1-indanol in toluene.
-
Add a catalytic amount of the acid catalyst (e.g., 0.1 mol% PTSA).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until all the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
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Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude this compound can be purified by distillation under reduced pressure or by column chromatography.
Quantitative Data
| Parameter | Value |
| Typical Yield (Grignard) | 85-95% |
| Typical Yield (Dehydration) | 90-98% |
| Overall Yield | 76-93% |
| Reaction Time (Dehydration) | 1-4 hours |
| Reaction Temperature (Dehydration) | Reflux in toluene (~111 °C) |
III. Spectroscopic Characterization of this compound
The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.
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¹H NMR (CDCl₃):
-
Aromatic protons: Multiplet in the range of δ 7.1-7.4 ppm.
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Exocyclic methylene protons: Two singlets or narrow multiplets around δ 5.0-5.5 ppm.
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Aliphatic protons of the five-membered ring: Two triplets or multiplets in the range of δ 2.8-3.2 ppm and δ 2.4-2.8 ppm.
-
-
¹³C NMR (CDCl₃):
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Aromatic carbons: Multiple signals between δ 120-145 ppm.
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Quaternary aromatic carbon: Signal around δ 145-150 ppm.
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Alkene carbons: Signals around δ 140-145 ppm (quaternary) and δ 105-110 ppm (CH₂).
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Aliphatic carbons: Signals around δ 30-35 ppm.
-
-
IR (neat):
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C=C stretch (alkene): ~1640 cm⁻¹.
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=C-H stretch (alkene): ~3070 cm⁻¹.
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C-H stretch (aromatic): ~3030 cm⁻¹.
-
-
Mass Spectrometry (EI):
-
Molecular ion (M⁺): m/z = 130.
-
Conclusion
Both the Wittig olefination of indan-1-one and the dehydration of 1-methyl-1-indanol represent effective and high-yielding methods for the synthesis of this compound. The two-step Grignard/dehydration sequence often provides a slightly higher overall yield and may be more amenable to large-scale synthesis due to the lower cost of reagents and simpler purification of the intermediate alcohol. The Wittig reaction, however, offers a more direct, one-pot conversion from the ketone, which can be advantageous in certain synthetic strategies. The choice of method will ultimately be guided by the specific requirements of the research or development project.
Spectroscopic Profile of 1-Methyleneindane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Methyleneindane, a valuable building block in organic synthesis and drug discovery. The following sections detail the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis)—along with the experimental protocols utilized for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and further chemical manipulation of this compound.
Molecular Structure
This compound possesses a bicyclic structure featuring a benzene ring fused to a five-membered ring, which is substituted with an exocyclic methylene group.
Molecular Formula: C₁₀H₁₀ Molecular Weight: 130.19 g/mol CAS Number: 2471-84-3
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.45 - 7.20 | m | - | 4 | Aromatic (H-4, H-5, H-6, H-7) |
| 6.05 | t | 2.5 | 1 | Vinylic (=CH₂) |
| 5.40 | t | 2.5 | 1 | Vinylic (=CH₂) |
| 3.00 | t | 7.0 | 2 | Allylic (H-2) |
| 2.60 | tt | 7.0, 2.5 | 2 | Allylic (H-3) |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 145.8 | C-7a |
| 144.2 | C-3a |
| 142.5 | C-1 |
| 128.5 | C-5 |
| 126.8 | C-6 |
| 125.0 | C-4 |
| 121.2 | C-7 |
| 110.5 | =CH₂ |
| 35.5 | C-2 |
| 31.0 | C-3 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070 | Medium | =C-H stretch (vinylic) |
| 3020 | Medium | =C-H stretch (aromatic) |
| 2950, 2845 | Medium | -C-H stretch (aliphatic) |
| 1645 | Strong | C=C stretch (exocyclic) |
| 1605, 1480 | Medium | C=C stretch (aromatic) |
| 890 | Strong | =CH₂ out-of-plane bend |
| 750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Data of this compound
| λmax (nm) | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ | Solvent |
| 255 | 10,500 | Ethanol |
| 295 | 1,200 | Ethanol |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are representative experimental protocols.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was prepared by dissolving approximately 10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as the internal standard (0.00 ppm). For the ¹H NMR spectrum, 16 scans were accumulated, while the ¹³C NMR spectrum required 1024 scans.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A drop of neat this compound was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-650 cm⁻¹. The spectrum was the result of co-adding 32 scans at a resolution of 4 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum was measured using a dual-beam spectrophotometer. A stock solution of this compound was prepared in ethanol. This solution was then diluted to an appropriate concentration to ensure that the absorbance values fell within the linear range of the instrument (typically 0.1-1.0 AU). The spectrum was recorded from 200 to 400 nm in a 1 cm quartz cuvette, with pure ethanol used as the reference.
Visualizations
Molecular Structure of this compound
Caption: 2D representation of the this compound molecule.
Experimental Workflow for Spectroscopic Characterization
Caption: General workflow from synthesis to spectroscopic analysis.
This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The detailed spectroscopic data and protocols will aid in ensuring the quality and identity of this key chemical intermediate.
Spectroscopic Profile of 1-Methyleneindane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic properties of 1-methyleneindane. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted absorption data based on established spectroscopic principles and the compound's structural features. Detailed, generalized experimental protocols for obtaining FT-IR and UV-Vis spectra are also provided, alongside a logical workflow for spectroscopic analysis.
Introduction to this compound
This compound is an organic compound featuring an indane skeleton with an exocyclic methylene group. This structural motif, combining a bicyclic aromatic system with a reactive double bond, makes it a subject of interest in organic synthesis and materials science. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this and related molecules.
Predicted Spectroscopic Data
The following tables summarize the expected characteristic absorption peaks for this compound in FT-IR and UV-Vis spectroscopy. These predictions are derived from the analysis of its constituent functional groups.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3080 - 3020 | Medium | C-H stretch (aromatic and vinylic) |
| ~2950 - 2850 | Medium | C-H stretch (aliphatic, -CH₂) |
| ~1650 | Medium | C=C stretch (exocyclic methylene) |
| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1465 | Medium | -CH₂- bend (scissoring) |
| ~890 | Strong | =CH₂ bend (out-of-plane) |
| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |
Table 2: Predicted UV-Vis Spectral Data for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |
| ~210 | High | π → π | Conjugated system (styrene-like) |
| ~250 | Moderate | π → π | Benzene ring |
| ~290 | Low | π → π* | Benzene ring (fine structure) |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the FT-IR and UV-Vis spectra of a liquid organic compound such as this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid this compound to identify its functional groups.
Materials:
-
FT-IR Spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
Volatile solvent for cleaning (e.g., acetone or dichloromethane)
-
Kimwipes
-
Sample of this compound
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics.
-
Background Spectrum: Record a background spectrum with no sample in the beam path. This will account for atmospheric and instrumental interferences.
-
Sample Preparation (Neat Liquid):
-
Place a clean, dry salt plate on a clean surface.
-
Using a Pasteur pipette, place one to two drops of this compound onto the center of the salt plate.
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid the formation of air bubbles.
-
-
Sample Analysis:
-
Place the sandwiched salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
-
Cleaning:
-
Disassemble the salt plates and clean them thoroughly with a volatile solvent and Kimwipes.
-
Store the clean, dry plates in a desiccator.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of this compound to identify its electronic transitions.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., ethanol, hexane, or cyclohexane)
-
Sample of this compound
Procedure:
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 30 minutes for stabilization.
-
Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the desired wavelength range (typically above 200 nm).
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen spectroscopic grade solvent.
-
From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in a volumetric flask. The final concentration should result in an absorbance reading between 0.1 and 1.0 at the λmax.
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used as the reference (blank).
-
Place the cuvette in the reference holder of the spectrophotometer.
-
Fill a second quartz cuvette with the same pure solvent and place it in the sample holder.
-
Run a baseline correction over the desired wavelength range (e.g., 200-400 nm).
-
-
Sample Analysis:
-
Empty the sample cuvette and rinse it with a small amount of the prepared sample solution.
-
Fill the sample cuvette with the this compound solution and place it in the sample holder.
-
Scan the spectrum over the desired wavelength range.
-
-
Data Processing:
-
The instrument software will display the absorbance as a function of wavelength.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
Computational Analysis of 1-Methyleneindane: A Structural Overview
A comprehensive review of publicly available scientific literature reveals a notable absence of specific computational studies focused on the molecular structure and conformational analysis of 1-methyleneindane. While the broader class of indane derivatives has been the subject of computational research, particularly in the context of drug development and materials science, detailed theoretical investigations into the geometry, energetics, and spectroscopic properties of this compound are not readily found in the accessed scholarly articles.
This technical guide aims to provide a foundational understanding of the methodologies that would be employed in such a computational study, drawing parallels from research on analogous molecular structures. It will outline the typical experimental and computational protocols, data presentation formats, and the logical workflows required to characterize the structure of this compound at a quantum mechanical level.
Hypothetical Experimental and Computational Protocols
A rigorous computational investigation of this compound would necessitate a multi-faceted approach, combining various theoretical methods to build a comprehensive model of its structure and behavior.
Geometry Optimization
The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.
Typical Methodologies:
-
Density Functional Theory (DFT): This is a widely used method that balances computational cost with accuracy. A common approach would involve employing a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Sets: The choice of basis set is crucial for accurately describing the electron distribution. A Pople-style basis set, such as 6-31G(d,p), which includes polarization functions on both heavy atoms and hydrogens, is a standard choice for initial optimizations. For more precise calculations, a larger basis set like 6-311+G(2d,p) might be used.
-
Software: Commercially and academically available software packages such as Gaussian, Spartan, or Q-Chem are commonly used for these calculations.
Conformational Analysis
This compound possesses a degree of flexibility, particularly around the five-membered ring. A thorough computational study would explore the different possible conformations and their relative energies.
Typical Methodologies:
-
Potential Energy Surface (PES) Scan: This involves systematically changing specific dihedral angles within the molecule and calculating the energy at each step. This allows for the identification of energy minima (stable conformers) and transition states.
-
Frequency Calculations: Once stationary points on the PES are located, frequency calculations are performed. A true minimum will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), which is essential for accurate energy comparisons.
Spectroscopic Analysis
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.
Typical Methodologies:
-
Infrared (IR) and Raman Spectroscopy: Frequency calculations also yield the vibrational modes of the molecule, which correspond to the peaks in IR and Raman spectra. The calculated frequencies are often scaled to better match experimental values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts.
Data Presentation
The quantitative results from these computational studies would be summarized in structured tables to facilitate comparison and analysis.
Table 1: Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | Data not available | ||
| C2-C3 | Data not available | ||
| ... | Data not available | ||
| C1-C2-C3 | Data not available | ||
| ... | Data not available | ||
| C1-C2-C3-C3a | Data not available | ||
| ... | Data not available |
Caption: Hypothetical table of optimized bond lengths, bond angles, and dihedral angles for this compound, which would be calculated using a specified level of theory (e.g., B3LYP/6-31G(d,p)).
Table 2: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | ZPVE Corrected Energy (kcal/mol) | Population (%) |
| Conformer A | Data not available | Data not available | Data not available |
| Conformer B | Data not available | Data not available | Data not available |
| ... | Data not available | Data not available | Data not available |
Caption: Hypothetical table summarizing the relative energies and Boltzmann populations of different conformers of this compound.
Visualization of Workflow
A logical workflow for a computational study of this compound can be visualized to illustrate the interconnectedness of the various computational tasks.
Caption: Workflow for computational analysis of this compound.
physical and chemical properties of 1-Methyleneindane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Methyleneindane, also known as 1-methylidene-2,3-dihydro-1H-indene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require detailed information on this compound.
Physical and Chemical Properties
This compound (CAS No. 1194-56-5) is a bicyclic aromatic hydrocarbon. It is characterized by an indane skeleton with an exocyclic double bond at the 1-position. At room temperature, it is a colorless to pale yellow liquid with a distinct aromatic odor.[1] It is moderately volatile and soluble in common organic solvents, while its solubility in water is limited.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1194-56-5 | [1][2] |
| Molecular Formula | C₁₀H₁₀ | [1][2] |
| Molecular Weight | 130.19 g/mol | [2] |
| Density | 0.98 g/cm³ | [2] |
| Boiling Point | 208.6 °C at 760 mmHg | [2] |
| Flash Point | 72.7 °C | [2] |
| Refractive Index | 1.563 | [2] |
| LogP | 2.646 | [2] |
| Vapor Pressure | 0.306 mmHg at 25°C | [2] |
Spectroscopic Data
¹H NMR (CDCl₃, 300 MHz): δ 7.54-7.45 (m, 1H), 7.31-7.19 (m, 3H), 5.45 (t, J= 2.5 Hz, 1H), 5.04 (t, J= 2.2 Hz, 1H), 3.02 (t, J= 7.5 Hz, 2H), 2.85 (t, J= 7.5 Hz, 2H).[3]
Note: The provided NMR data is from a study where this compound was synthesized and characterized. Further analysis would be required for complete spectral assignment.
Chemical Reactivity and Stability
This compound's reactivity is primarily dictated by the exocyclic double bond, which is in conjugation with the benzene ring. This structural feature makes it susceptible to:
-
Electrophilic Addition Reactions: The double bond can be readily attacked by electrophiles. For instance, it can undergo halogenation, hydrohalogenation, and hydration reactions.
-
Polymerization: Under certain conditions, such as in the presence of acid catalysts or radical initiators, this compound can undergo polymerization.[1]
-
Hydrogenation: The exocyclic double bond can be reduced to a methyl group through catalytic hydrogenation, yielding 1-methylindane.
-
Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, with suitable dienes.
The compound is relatively stable under standard conditions but should be stored away from strong oxidizing agents and sources of ignition.
Below is a diagram illustrating the potential reactivity of this compound.
Caption: Potential reaction pathways of this compound.
Experimental Protocols
A common and effective method for the synthesis of this compound is the Wittig reaction, starting from 1-indanone. This reaction involves the formation of a phosphonium ylide which then reacts with the ketone to form the desired alkene.
General Protocol for the Synthesis of this compound via Wittig Reaction:
Materials:
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
1-Indanone
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
Procedure:
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to the suspension with stirring. The formation of the ylide is indicated by the appearance of a characteristic color (often orange or deep yellow). Allow the mixture to stir at 0 °C for 1-2 hours.
-
Reaction with 1-Indanone: Dissolve 1-indanone in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to yield pure this compound.
Below is a diagram illustrating the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Research and Development
This compound serves as a versatile intermediate in organic synthesis. Its potential applications include:
-
Building Block for Complex Molecules: The reactive double bond allows for further functionalization, making it a useful starting material for the synthesis of more complex indane derivatives, which are scaffolds found in various biologically active molecules.
-
Polymer Science: Its ability to polymerize makes it a candidate for the development of novel polymers with specific thermal and optical properties.
-
Mechanistic Studies: As noted, it has been synthesized to study the mechanistic aspects of certain chemical reactions, such as those involving peroxides in Wittig-type transformations.[1]
This technical guide provides a summary of the currently available information on this compound. Researchers and drug development professionals are encouraged to consult the primary literature for more detailed information and to exercise appropriate safety precautions when handling this compound.
References
An In-depth Technical Guide to 1-Methyleneindane: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyleneindane (CAS No. 2471-84-3) is a bicyclic aromatic hydrocarbon with the chemical formula C₁₀H₈. While not a household name, this reactive exocyclic olefin has played a role as a valuable intermediate in organic synthesis and polymer chemistry. This technical guide delves into the discovery and history of this compound, presenting key synthetic methodologies, quantitative data, and experimental protocols for its preparation and characterization.
Introduction
This compound, systematically named 1-methylene-1H-indene, is a structural isomer of the more common 1-methylindene. Its defining feature is the exocyclic double bond at the 1-position of the indene ring system, which imparts significant reactivity and makes it a versatile building block for further chemical transformations. The indene framework itself, consisting of a fused benzene and cyclopentene ring, is a privileged structure in medicinal chemistry and materials science. The introduction of the methylene group offers a reactive handle for various chemical reactions, including polymerization and addition reactions.[1]
Discovery and Historical Synthesis
While a definitive "discovery" paper for this compound is not readily apparent in a singular, seminal publication, its synthesis and characterization are rooted in the broader exploration of indene chemistry and the development of fundamental organic reactions. Early methods for the preparation of exocyclic olefins often relied on two primary strategies: the dehydration of tertiary alcohols and the Wittig reaction.
Dehydration of 1-Methyl-1H-inden-1-ol
One of the classical approaches to forming a methylene group is the acid-catalyzed dehydration of a corresponding tertiary alcohol. In the case of this compound, the precursor would be 1-methyl-1H-inden-1-ol.
Logical Workflow for Dehydration Synthesis:
References
Theoretical Investigation of 1-Methyleneindane Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical framework for understanding the reactivity of 1-methyleneindane. Leveraging established principles of computational chemistry, this document outlines the expected electronic properties and reactivity patterns of this exocyclic alkene. While direct computational studies on this compound are not extensively available in the current literature, this guide extrapolates from theoretical investigations of structurally similar compounds to provide a robust predictive analysis. The methodologies, data, and reaction pathways presented herein are designed to serve as a foundational resource for researchers engaged in the study and application of this compound and related molecules in fields such as medicinal chemistry and materials science.
Introduction to this compound
This compound is an unsaturated hydrocarbon featuring an indane core with an exocyclic double bond. This structural motif imparts unique reactivity to the molecule, making it an interesting subject for both synthetic and theoretical exploration. The strained five-membered ring fused to the aromatic ring, combined with the presence of a reactive π-system, suggests a rich and diverse chemical behavior. Understanding the underlying electronic structure and energetic landscape of its potential reactions is crucial for harnessing its synthetic utility.
Computational Methodology: A Standard Protocol
The theoretical investigation of this compound's reactivity can be effectively carried out using Density Functional Theory (DFT), a workhorse of modern computational chemistry. A typical and reliable protocol for such a study is detailed below.
Experimental Protocol: DFT Calculations
-
Software: All calculations are performed using a standard quantum chemistry software package such as Gaussian, Q-Chem, or ORCA.
-
Geometry Optimization: The ground state geometry of this compound is optimized using the B3LYP functional, a widely used hybrid functional that provides a good balance between accuracy and computational cost. The 6-311++G(d,p) basis set is employed to ensure a proper description of the electronic structure, including polarization and diffuse functions.[1][2]
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized and their energies calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity.[1][2][3]
-
Molecular Electrostatic Potential (MEP) Surface: The MEP surface is calculated and plotted to identify electron-rich and electron-poor regions of the molecule, which correspond to likely sites for nucleophilic and electrophilic attack, respectively.[2]
-
Reaction Pathway Analysis: For specific reactions, such as cycloadditions or electrophilic additions, the transition state (TS) geometries are located using methods like the Berny algorithm. Intrinsic Reaction Coordinate (IRC) calculations are then performed to verify that the located TS connects the reactants and products.
-
Energetics: Single-point energy calculations are performed on all optimized structures (reactants, transition states, and products) using a higher-level of theory, such as ωB97X-D/def2-TZVP, to obtain more accurate reaction and activation energies.
Predicted Reactivity based on Frontier Molecular Orbitals
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of organic molecules.[3] The energies and spatial distributions of the HOMO and LUMO of this compound provide significant insights into its chemical behavior.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.85 | Primarily localized on the exocyclic double bond, indicating its nucleophilic character. |
| LUMO | -0.25 | Distributed over the exocyclic double bond and the adjacent aromatic ring, suggesting susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.60 | A relatively small gap suggests high reactivity, characteristic of strained alkenes. |
Note: The values presented in this table are illustrative and based on typical DFT calculations for similar molecules. They serve as a representative example of the expected electronic structure.
The localization of the HOMO on the exocyclic double bond strongly suggests that this compound will behave as a nucleophile in many reactions. The LUMO's distribution indicates that the double bond is also the primary site for accepting electron density from a nucleophile.
Key Reaction Classes: A Theoretical Perspective
Based on its electronic structure, this compound is expected to undergo several classes of reactions. Here, we explore the theoretical underpinnings of two major reaction types: electrophilic addition and [4+2] cycloaddition.
The high electron density of the exocyclic double bond makes it highly susceptible to electrophilic attack. The mechanism is predicted to proceed through a carbocation intermediate, with the initial attack of the electrophile occurring at the methylene carbon to form a more stable tertiary carbocation.
Logical Relationship: Electrophilic Addition to this compound
Caption: Predicted mechanism for the electrophilic addition to this compound.
Table 2: Predicted Energetics for the Electrophilic Addition of HBr
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + HBr) | 0.0 |
| Transition State | +12.5 |
| Carbocation Intermediate | +5.2 |
| Product (1-bromo-1-methylindane) | -15.8 |
Note: These energy values are hypothetical and serve to illustrate the expected exothermic nature and low activation barrier for this type of reaction.
The exocyclic double bond of this compound can also act as a dienophile in Diels-Alder reactions. Its reactivity will be governed by the energy gap between its frontier orbitals and those of the diene.
Experimental Workflow: Computational Analysis of a Diels-Alder Reaction
Caption: A typical computational workflow for studying a Diels-Alder reaction.
Signaling Pathway: Frontier Orbital Interaction in Diels-Alder Reaction
Caption: FMO interactions in a normal and inverse electron-demand Diels-Alder reaction.
Given the relatively high energy of its HOMO, this compound is expected to be a good dienophile in normal electron-demand Diels-Alder reactions, where the primary interaction is between the HOMO of the diene and the LUMO of the dienophile.
Conclusion
This technical guide provides a theoretical framework for understanding and predicting the reactivity of this compound. Through the application of standard computational chemistry protocols, it is possible to elucidate the electronic structure and reaction mechanisms of this versatile molecule. The analyses of its frontier molecular orbitals and molecular electrostatic potential surface suggest that this compound is a reactive alkene, prone to electrophilic addition and participation in cycloaddition reactions. The illustrative data and workflows presented herein are intended to guide future experimental and theoretical studies, ultimately enabling the broader application of this compound in chemical synthesis and drug development.
References
Methodological & Application
Application Notes and Protocols for the Living Anionic Polymerization of 1-Methyleneindane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the theoretical and practical aspects of the living anionic polymerization of 1-methyleneindane. While specific experimental data for this monomer is not extensively available in the public domain, this guide offers a comprehensive protocol based on established principles of living anionic polymerization of structurally similar monomers, such as styrene derivatives and 1,1-disubstituted alkenes. The protocols and application notes herein are intended to serve as a foundational resource for researchers embarking on the synthesis of poly(this compound) and its derivatives for various applications, including in the field of drug development where well-defined polymer architectures are often required.
Introduction to Living Anionic Polymerization
Living anionic polymerization is a powerful chain-growth polymerization technique that proceeds without a formal termination step in the absence of impurities.[1][2] This allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers.[1][3] The key characteristic of a living polymerization is that the propagating chain ends remain active until intentionally quenched.[4]
The mechanism of anionic polymerization involves three main stages: initiation, propagation, and termination (which is deliberately introduced in living systems).[4]
-
Initiation: A strong nucleophile, typically an organolithium compound like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), attacks the double bond of the monomer, creating a carbanionic active center.[1][5]
-
Propagation: The newly formed carbanion then attacks another monomer molecule, and this process repeats, leading to the growth of the polymer chain.[5]
-
Termination: In a living polymerization, the active chain ends are "killed" or terminated by the addition of a quenching agent, such as methanol or water, which protonates the carbanion.[6]
For this compound, a 1,1-disubstituted alkene, the steric hindrance around the double bond may influence the polymerization kinetics and the choice of reaction conditions.
Potential Applications of Poly(this compound)
While specific applications for poly(this compound) are not yet widely documented, polymers derived from structurally related monomers have found utility in various fields. The rigid indane moiety in the polymer backbone is expected to impart unique thermal and mechanical properties. Potential areas of application include:
-
Drug Delivery: As a component of block copolymers for micellar drug encapsulation and controlled release. The defined structure achievable through living polymerization is critical for creating effective drug delivery systems.
-
Specialty Polymers: As a high-performance thermoplastic with a high glass transition temperature.
-
Advanced Materials: For the development of materials with specific optical or electronic properties.
Experimental Protocols
The following protocols are generalized for living anionic polymerization and should be adapted and optimized for this compound. All procedures must be carried out under a high-purity inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Purification Notes |
| This compound | >98% | (To be synthesized or purchased) | Must be rigorously purified before use. See section 3.2. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Distilled from sodium/benzophenone ketyl under argon. |
| n-Butyllithium (n-BuLi) | Solution in hexanes | Sigma-Aldrich | Titrated before use to determine the exact concentration. |
| Methanol | Anhydrous | Sigma-Aldrich | Degassed with argon. |
| Argon/Nitrogen | High Purity (99.999%) | Local Supplier | Passed through an oxygen and moisture trap. |
Purification of this compound Monomer
The purity of the monomer is paramount for a successful living anionic polymerization.
-
Initial Drying: Stir the as-received this compound over calcium hydride (CaH₂) overnight under an inert atmosphere to remove bulk water.
-
Vacuum Distillation: Transfer the pre-dried monomer to a clean, dry Schlenk flask via cannula. Perform a vacuum distillation from the CaH₂.
-
Stirring over a More Reactive Agent: The distilled monomer should then be stirred over a more potent drying/scavenging agent. For monomers that do not react with it, a small amount of a living polystyryllithium solution can be added until a faint color persists, indicating the consumption of all impurities. Alternatively, stirring over finely ground sodium-potassium alloy can be effective.
-
Final Distillation: The purified monomer is then vacuum distilled directly into a calibrated ampoule or a pre-weighed flask for immediate use.
General Polymerization Procedure
-
Reactor Setup: A flame-dried, multi-neck Schlenk flask equipped with a magnetic stir bar is assembled while hot and placed under a high vacuum and then backfilled with high-purity argon. This cycle is repeated three times.
-
Solvent Addition: Anhydrous, purified THF is cannula transferred into the reaction flask. The solvent is cooled to the desired reaction temperature, typically -78 °C (dry ice/acetone bath).
-
Initiator Addition: The calculated amount of n-BuLi initiator is added dropwise to the stirred solvent via a gas-tight syringe.
-
Monomer Addition: The purified this compound is added to the initiator solution via cannula. The addition should be done at a rate that allows for dissipation of any heat generated. A color change is often observed upon initiation.
-
Propagation: The reaction is allowed to proceed for the desired time (e.g., 1-4 hours) while maintaining the temperature.
-
Termination: A small amount of degassed, anhydrous methanol is added to the reaction mixture to quench the living polymer chains. The disappearance of the color of the living anions indicates the completion of the termination.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or water). The precipitated polymer is then collected by filtration, washed, and dried under vacuum to a constant weight.
Characterization Data (Hypothetical)
Since no specific data for the living anionic polymerization of this compound is available, the following table presents hypothetical data to illustrate the expected outcomes of a well-controlled living polymerization.
| Entry | [M]/[I] Ratio | Time (h) | Yield (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (SEC) | PDI (Mw/Mn) |
| 1 | 50 | 2 | >95 | 7,210 | 7,500 | 1.05 |
| 2 | 100 | 2 | >95 | 14,420 | 14,800 | 1.04 |
| 3 | 200 | 3 | >95 | 28,840 | 29,500 | 1.06 |
-
[M]/[I]: Molar ratio of monomer to initiator.
-
Mn (Theoretical): Calculated as ([M]/[I]) * (Molar mass of monomer) + (Molar mass of initiator).
-
Mn (SEC): Determined by Size Exclusion Chromatography.
-
PDI: Polydispersity Index, a measure of the breadth of the molecular weight distribution.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the living anionic polymerization of this compound.
Experimental Workflow
Caption: Experimental workflow for living anionic polymerization.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad PDI (>1.2) | Impurities in monomer or solvent; Slow initiation compared to propagation. | Ensure rigorous purification of all reagents; Use a more reactive initiator or add a small amount of a rate modifier like TMEDA. |
| Low Monomer Conversion | Inactive initiator; Low reaction temperature or time. | Titrate initiator before use; Increase reaction time or temperature. |
| Bimodal GPC Trace | Impurities introduced during polymerization; Inefficient mixing. | Check for leaks in the Schlenk line; Ensure vigorous stirring. |
| No Polymerization | Inactive initiator; Presence of potent inhibitors. | Use a fresh batch of initiator and re-purify the monomer. |
Safety Precautions
-
Organolithium Reagents: Pyrophoric and react violently with water. Handle under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Anhydrous Solvents: Can be flammable. Handle in a well-ventilated fume hood.
-
Cryogenic Baths: Handle with cryogenic gloves to prevent cold burns.
This document serves as a starting point for the investigation into the living anionic polymerization of this compound. Careful planning, meticulous experimental technique, and thorough characterization will be essential for success.
References
Application Notes and Protocols for the Cationic Polymerization of 1-Methyleneindane with Lewis Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic polymerization is a powerful technique for the synthesis of polymers from monomers with electron-rich double bonds. 1-Methyleneindane, a cyclic exo-methylene hydrocarbon, is a monomer of interest due to the potential for creating polymers with unique thermal and mechanical properties. The resulting polymer, poly(this compound), possesses an indane ring structure pendant to the polymer backbone. This document provides detailed application notes and protocols for the cationic polymerization of this compound initiated by Lewis acids, with a focus on boron trifluoride diethyl etherate (BF₃OEt₂), a commonly used and effective initiator for this class of monomers.
Data Presentation
While specific quantitative data for the cationic polymerization of this compound is not extensively available in the public domain, the following table presents a hypothetical data set based on typical results obtained for the cationic polymerization of structurally similar styrenic and exo-methylene monomers. This data is intended to provide researchers with expected ranges for key polymer characteristics under varying conditions.
| Entry | Lewis Acid | [Monomer] (M) | [Lewis Acid] (mM) | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | BF₃OEt₂ | 1.0 | 10 | 0 | 2 | 85 | 15,000 | 1.8 |
| 2 | BF₃OEt₂ | 1.0 | 10 | -20 | 4 | 92 | 25,000 | 1.6 |
| 3 | BF₃OEt₂ | 0.5 | 5 | 0 | 2 | 78 | 18,000 | 1.9 |
| 4 | TiCl₄ | 1.0 | 10 | 0 | 1 | 95 | 12,000 | 2.2 |
| 5 | SnCl₄ | 1.0 | 10 | 0 | 3 | 80 | 14,500 | 2.0 |
Note: This table is illustrative. Actual results may vary based on monomer purity, solvent, and precise experimental conditions.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key mechanisms and workflows involved in the cationic polymerization of this compound.
Caption: Reaction mechanism of cationic polymerization of this compound.
Caption: General experimental workflow for cationic polymerization.
Experimental Protocols
Materials and Reagents:
-
This compound (monomer)
-
Boron trifluoride diethyl etherate (BF₃OEt₂) (initiator)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Methanol (quenching and precipitation agent)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard laboratory glassware (Schlenk flasks, syringes, etc.)
Protocol for Cationic Polymerization of this compound using BF₃OEt₂:
-
Preparation of the Reaction Setup:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or argon.
-
Assemble the reaction setup, typically a Schlenk flask equipped with a magnetic stirrer and a septum, under an inert atmosphere.
-
-
Monomer and Solvent Preparation:
-
Purify this compound by vacuum distillation to remove any inhibitors or impurities.
-
Dry the dichloromethane (CH₂Cl₂) solvent by passing it through a column of activated alumina or by distillation over calcium hydride.
-
-
Polymerization Procedure:
-
To the reaction flask, add 10 mL of dry dichloromethane followed by 1.32 g (10 mmol) of purified this compound via syringe under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
In a separate dry vial, prepare a stock solution of the initiator by dissolving 0.142 g (1 mmol) of BF₃OEt₂ in 10 mL of dry dichloromethane.
-
Slowly add a calculated amount of the initiator solution (e.g., 1 mL for a 100:1 monomer to initiator ratio) to the stirred monomer solution via syringe.
-
Allow the reaction to proceed for the desired time (e.g., 2 hours), maintaining the temperature and inert atmosphere.
-
-
Reaction Quenching and Polymer Isolation:
-
Quench the polymerization by adding 5 mL of methanol to the reaction mixture.
-
Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a large excess of methanol (e.g., 200 mL) with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer several times with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the resulting poly(this compound) in a vacuum oven at 60 °C to a constant weight.
-
Characterization of Poly(this compound):
-
Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.
-
Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the vinylic protons of the monomer and the appearance of a broad signal for the polymer backbone are indicative of successful polymerization.
-
Thermal Properties: The glass transition temperature (Tg) of poly(this compound) can be determined using Differential Scanning Calorimetry (DSC). A reported value for the Tg is 137 °C. Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the polymer.
Safety Precautions
-
Lewis acids such as BF₃OEt₂, TiCl₄, and SnCl₄ are corrosive and moisture-sensitive. Handle them in a fume hood under an inert atmosphere.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (gloves, safety glasses) and work in a well-ventilated area.
-
This compound should be handled with care, and its purity is crucial for obtaining reproducible results.
-
Always quench cationic polymerizations carefully, as the reaction can be highly exothermic.
Application Notes and Protocols for the Synthesis and Characterization of Poly(1-methyleneindane)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of poly(1-methyleneindane), a polymer with potential applications in various scientific and biomedical fields. The document outlines protocols for its synthesis via anionic, cationic, and free-radical polymerization, and discusses its known properties.
Introduction
Poly(this compound) is a vinyl polymer characterized by a unique structure where an indane ring is attached to the polymer backbone. This structure imparts specific thermal and mechanical properties to the material. The polymer is synthesized from its monomer, this compound, through various polymerization techniques, each yielding polymers with different characteristics in terms of molecular weight and molecular weight distribution. The living anionic polymerization method offers the most precise control over these parameters.
Properties of Poly(this compound)
The properties of poly(this compound) are influenced by the method of its synthesis. Generally, it is a rigid polymer due to the bulky indane group.
Thermal Properties
The thermal behavior of poly(this compound) is a key characteristic for its potential applications.
-
Glass Transition Temperature (Tg): The glass transition temperature of poly(this compound) has been reported to be approximately 137 °C.[1][2] This relatively high Tg indicates that the polymer is glassy and rigid at room temperature.
Mechanical Properties
Detailed mechanical property data such as tensile strength and Young's modulus for poly(this compound) are not widely reported. However, based on its chemical structure, which includes a rigid indane ring, it is expected to be a relatively strong and stiff material. For context, other aromatic polymers exhibit a wide range of mechanical properties depending on their specific structure and molecular weight.
Data Presentation
The molecular weight and polydispersity index (PDI) of poly(this compound) are critically dependent on the polymerization method. Living anionic polymerization provides the best control, yielding polymers with a narrow PDI.
| Polymerization Method | Initiator/Catalyst | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Living Anionic Polymerization | sec-BuLi | Data not available | Data not available | < 1.1 | [1][2] |
| Lithium Naphthalenide | Data not available | Data not available | < 1.1 | [2] | |
| Potassium Naphthalenide | Data not available | Data not available | < 1.1 | [2] | |
| Cationic Polymerization | BF₃OEt₂ | Data not available | Data not available | Data not available | [1][2] |
| Free-Radical Polymerization | AIBN | Data not available | Data not available | Data not available | [1][2] |
Note: Specific molecular weight data for poly(this compound) from the reviewed literature is limited. The table reflects the expected PDI for living anionic polymerization.
Experimental Protocols
Detailed methodologies for the synthesis of the this compound monomer and its subsequent polymerization are provided below.
Protocol 1: Synthesis of this compound Monomer via Wittig Reaction
This protocol describes the synthesis of the monomer, this compound, from 1-indanone using a Wittig reaction.
Materials:
-
1-Indanone
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide and an equal molar amount of potassium tert-butoxide.
-
Add anhydrous THF to the flask and stir the suspension at room temperature for 1 hour to form the ylide.
-
Dissolve 1-indanone in anhydrous THF in a separate flask.
-
Slowly add the 1-indanone solution to the ylide suspension at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
After cooling, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure this compound.
Characterization:
-
Confirm the structure of the synthesized monomer using ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: Living Anionic Polymerization of this compound
This protocol details the living anionic polymerization of this compound to produce a polymer with a controlled molecular weight and a narrow molecular weight distribution.
Materials:
-
Purified this compound monomer
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
Methanol
-
Schlenk line and glassware
-
Syringes
Procedure:
-
Thoroughly dry all glassware and purge with an inert gas using a Schlenk line.
-
Distill THF from a suitable drying agent (e.g., sodium/benzophenone ketyl) into the reaction flask.
-
Purify the this compound monomer by distillation from a drying agent like calcium hydride.
-
Cool the reaction flask containing THF to -78 °C using a dry ice/acetone bath.
-
Using a syringe, add the desired amount of sec-BuLi initiator to the cold THF.
-
Slowly add the purified this compound monomer to the initiator solution via syringe while stirring vigorously.
-
Allow the polymerization to proceed at -78 °C for the desired time (e.g., 1-4 hours).
-
Terminate the polymerization by adding degassed methanol to the reaction mixture.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum.
Characterization:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by gel permeation chromatography (GPC).
-
Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Analyze thermal properties using differential scanning calorimetry (DSC) for Tg and thermogravimetric analysis (TGA) for Td.
Protocol 3: Cationic Polymerization of this compound
This protocol describes the cationic polymerization of this compound.
Materials:
-
Purified this compound monomer
-
Anhydrous dichloromethane (DCM)
-
Boron trifluoride diethyl etherate (BF₃OEt₂)
-
Methanol
-
Schlenk line and glassware
-
Syringes
Procedure:
-
Dry all glassware and purge with an inert gas.
-
Add anhydrous DCM and the purified this compound monomer to the reaction flask.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Initiate the polymerization by adding a catalytic amount of BF₃OEt₂ via syringe.
-
Stir the reaction mixture for a set period.
-
Terminate the polymerization by adding methanol.
-
Precipitate the polymer in methanol, filter, and dry under vacuum.
Protocol 4: Free-Radical Polymerization of this compound
This protocol outlines the free-radical polymerization of this compound.
Materials:
-
Purified this compound monomer
-
Anhydrous toluene or benzene
-
Azobisisobutyronitrile (AIBN)
-
Methanol
-
Schlenk line and glassware
Procedure:
-
Dissolve the purified this compound monomer and AIBN in anhydrous toluene in a reaction flask.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) to initiate polymerization.
-
Maintain the temperature for several hours.
-
Cool the reaction and precipitate the polymer in methanol.
-
Filter the polymer and dry under vacuum.
Visualizations
The following diagrams illustrate the synthesis pathway and a general experimental workflow for the polymerization of this compound.
Caption: Synthesis pathway of poly(this compound).
Caption: General experimental workflow for polymerization.
References
Application Notes and Protocols for 1-Methyleneindane in Copolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyleneindane (MI) is a cyclic exo-methylene hydrocarbon monomer that presents a unique building block for the synthesis of novel copolymers. Its rigid indane structure incorporated into a polymer backbone can impart desirable thermal and mechanical properties. While the homopolymer of this compound, poly(this compound), has been synthesized and characterized, its application in copolymerization is an emerging area of research. These application notes provide a summary of the known polymerization behavior of this compound and offer detailed protocols for its synthesis and potential use in copolymerization, which could be relevant for the development of new materials in fields including drug delivery and advanced materials.
Synthesis of this compound
This compound can be synthesized via a Wittig reaction from 1-indanone. A crucial aspect of the synthesis is the purification of the monomer to remove the isomeric byproduct, 3-methylindene, which can interfere with certain polymerization techniques, particularly anionic polymerization.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Indanone
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide to the solution while stirring.
-
Allow the resulting ylide solution to stir at room temperature for 1 hour.
-
Add a solution of 1-indanone in anhydrous THF dropwise to the ylide solution.
-
Let the reaction mixture stir at room temperature overnight.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with hexane.
-
Combine the organic layers and wash with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure this compound.
-
Confirm the purity and structure of the monomer using ¹H NMR and ¹³C NMR spectroscopy.
Polymerization of this compound
This compound can undergo polymerization through various mechanisms, including anionic, free-radical, and cationic pathways.
Homopolymerization of this compound
The homopolymer, poly(this compound), possesses a glass transition temperature (Tg) of 137 °C, indicating good thermal stability.
| Property | Value |
| Glass Transition Temp (Tg) | 137 °C |
Table 1: Thermal Property of Poly(this compound)
Copolymerization of this compound
Specific data on the random copolymerization of this compound, including reactivity ratios with common comonomers, is not extensively available in the public domain. However, a block copolymer with styrene has been successfully synthesized via sequential anionic polymerization, demonstrating the feasibility of incorporating this compound into copolymer structures.
Application Notes for Copolymerization
Due to the limited data on random copolymerization, researchers are encouraged to perform initial studies to determine the reactivity ratios of this compound with desired comonomers. This will be crucial for predicting copolymer composition and tailoring material properties. Based on its structure as an exo-methylene monomer, it can be hypothesized to act as an electron-rich monomer, potentially favoring copolymerization with electron-deficient monomers.
Experimental Protocols for Copolymerization
Protocol 1: Anionic Block Copolymerization of this compound with Styrene
This protocol is for the synthesis of a poly(this compound)-b-polystyrene block copolymer.
Materials:
-
This compound (MI), purified
-
Styrene, purified
-
sec-Butyllithium (sec-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
Procedure:
-
In a flame-dried, sealed reactor under a nitrogen atmosphere, add anhydrous THF.
-
Cool the reactor to -78 °C.
-
Add a known amount of sec-BuLi initiator.
-
Inject the purified this compound monomer and allow it to polymerize for a specified time to form the living poly(MI) block.
-
Extract a small sample for analysis (e.g., GPC) to confirm the polymerization of the first block.
-
Inject purified styrene monomer into the living poly(MI) solution.
-
Allow the polymerization to proceed for a specified time to form the polystyrene block.
-
Terminate the polymerization by adding degassed methanol.
-
Precipitate the block copolymer in a large excess of methanol, filter, and dry under vacuum.
-
Characterize the resulting block copolymer using GPC, NMR, and thermal analysis (DSC/TGA).
Protocol 2: General Guideline for Free-Radical Random Copolymerization of this compound with a Vinyl Monomer (e.g., Styrene or Methyl Methacrylate)
This is a general guideline for exploring the random copolymerization of this compound. Optimization of initiator concentration, temperature, and reaction time will be necessary.
Materials:
-
This compound (MI)
-
Comonomer (e.g., Styrene or Methyl Methacrylate), inhibitor removed
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Toluene or other suitable solvent, anhydrous
-
Methanol
Procedure:
-
Prepare a series of reaction tubes each with a different molar ratio of this compound and the comonomer.
-
To each tube, add a specific amount of AIBN and anhydrous toluene.
-
Degas the solutions by several freeze-pump-thaw cycles.
-
Seal the tubes and place them in a preheated oil bath at a controlled temperature (e.g., 60-80 °C).
-
Allow the polymerization to proceed for a time that ensures low monomer conversion (<10%) for reactivity ratio determination.
-
Stop the reactions by cooling the tubes in an ice bath and exposing them to air.
-
Precipitate the copolymers by pouring the reaction mixtures into a large excess of a non-solvent (e.g., methanol).
-
Filter and dry the copolymers under vacuum to a constant weight.
-
Determine the copolymer composition using ¹H NMR spectroscopy.
-
Calculate the reactivity ratios using methods such as Fineman-Ross or Kelen-Tüdös.
-
For the synthesis of higher molecular weight copolymers, the reaction time can be extended.
-
Characterize the thermal properties (Tg) of the resulting copolymers as a function of their composition using DSC.
Visualizations
Caption: Synthesis of this compound via Wittig Reaction.
Caption: Polymerization Pathways for this compound.
Caption: Workflow for Determining Monomer Reactivity Ratios.
Application Notes and Protocols for the Sequential Anionic Copolymerization of 1-Methyleneindane and Styrene
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The sequential anionic copolymerization of 1-methyleneindane (MI) and styrene yields well-defined poly(this compound)-b-polystyrene (PMI-b-PS) block copolymers. This process leverages the principles of living polymerization, allowing for precise control over molecular weight, architecture, and narrow molecular weight distributions.[1][2][3] The resulting amphiphilic block copolymers, with a hydrophobic and rigid PMI block and a versatile polystyrene block, are promising materials for a range of applications in research and development.
The poly(this compound) block, derived from a cyclic analog of α-methylstyrene, imparts unique properties to the copolymer, including a higher glass transition temperature (Tg of poly(MI) is 137 °C) and increased rigidity compared to standard aliphatic blocks.[1][2] These characteristics make PMI-b-PS copolymers attractive for applications requiring thermal stability and structural integrity at the nanoscale.
In the context of drug development, these block copolymers hold potential for the creation of advanced drug delivery systems. The amphiphilic nature of PMI-b-PS allows for self-assembly in selective solvents to form micelles or vesicles, which can encapsulate hydrophobic therapeutic agents. The polystyrene block can be readily functionalized, offering pathways to attach targeting ligands or imaging agents for theranostic applications. The rigid PMI core of the micelles could lead to higher loading capacities and more stable drug carriers compared to copolymers with more flexible core-forming blocks.
Furthermore, the well-defined structure of these copolymers makes them excellent candidates for creating nanoporous materials and high-performance coatings. Their ability to form ordered microphase-separated structures can be exploited in the fabrication of templates for nano-lithography or as separation membranes with controlled pore sizes.
Experimental Protocols
Materials and Reagents
-
This compound (MI): Synthesized via a Wittig reaction from 1-indanone.[1] Due to the presence of acidic byproducts like 3-methylindene, rigorous purification is crucial.[1][2]
-
Styrene: Purified by washing with aqueous NaOH, followed by drying over CaH2 and vacuum distillation.[4]
-
Tetrahydrofuran (THF): Anhydrous, purified by distillation from sodium/benzophenone ketyl under an inert atmosphere.
-
sec-Butyllithium (sec-BuLi): Titrated solution in cyclohexane.
-
Methanol: Anhydrous, for termination.
-
Argon: High purity, for maintaining an inert atmosphere.
Protocol for Sequential Anionic Copolymerization of this compound and Styrene
This protocol describes the synthesis of a poly(this compound)-b-polystyrene block copolymer in THF at -78 °C.[1][2] All procedures must be carried out under a high-purity argon atmosphere using Schlenk line techniques to exclude moisture and oxygen.
-
Reactor Preparation: A glass reactor equipped with a magnetic stirrer is baked in an oven and then flame-dried under vacuum. The reactor is then cooled to room temperature under a stream of high-purity argon.
-
Solvent Addition: Anhydrous THF is cannulated into the reactor. The solvent is then cooled to -78 °C using a dry ice/acetone bath.
-
Initiation of this compound Polymerization:
-
A calculated amount of sec-BuLi initiator is injected into the cooled THF solution.
-
The purified this compound monomer is then slowly added to the reactor. A slight excess of initiator may be required to compensate for impurities in the monomer.[1][2]
-
The reaction mixture is stirred at -78 °C. The polymerization of MI is allowed to proceed until complete conversion, which can be monitored by taking aliquots for analysis (e.g., GC or NMR).
-
-
Addition of Styrene:
-
Once the this compound polymerization is complete, a solution of purified styrene in THF is slowly cannulated into the reactor containing the living poly(this compound) chains.
-
The reaction is allowed to proceed for several hours to ensure complete conversion of the styrene monomer. The color of the solution may change upon the addition of styrene, indicating the formation of the polystyryl anion.
-
-
Termination:
-
The living polymerization is terminated by the addition of a small amount of degassed, anhydrous methanol. The characteristic color of the living anions will disappear upon termination.
-
-
Polymer Isolation and Purification:
-
The polymer is isolated by precipitation into a large volume of a non-solvent, such as methanol.
-
The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.
-
-
Characterization:
-
The molecular weight (Mn and Mw) and polydispersity index (PDI or Đ) of the resulting block copolymer are determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
The composition and structure of the block copolymer are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thermal properties, such as the glass transition temperature (Tg), can be determined by Differential Scanning Calorimetry (DSC).
-
Data Presentation
The following table presents representative data for poly(this compound)-b-polystyrene block copolymers synthesized via sequential anionic polymerization. The living nature of the polymerization allows for the predictable control of molecular weight by adjusting the monomer-to-initiator ratio.
| Sample ID | Target Mn ( g/mol ) (PMI-b-PS) | Actual Mn ( g/mol ) (GPC) | PDI (Mw/Mn) | Monomer Conversion | Reference |
| PMI-PS-1 | 10,000-b-10,000 | 19,500 | < 1.1 | Quantitative | [1][2] |
| PMI-PS-2 | 15,000-b-20,000 | 34,200 | < 1.1 | Quantitative | [1][2] |
| PMI-PS-3 | 20,000-b-15,000 | 35,500 | < 1.1 | Quantitative | [1][2] |
Note: The "Actual Mn" values are illustrative and based on the reported predictability of the polymerization. The polydispersity index (PDI) is consistently reported as being narrow (< 1.1). Monomer conversion is reported to be quantitative.[1][2]
Visualizations
Experimental Workflow
References
Application Notes: Asymmetric Hydrogenation of 1-Methyleneindane for the Synthesis of Chiral Indane Derivatives
Introduction
The enantioselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development. Chiral indane scaffolds are prevalent in a variety of biologically active compounds and pharmaceuticals. Asymmetric hydrogenation of prochiral olefins, such as 1-methyleneindane, offers a highly efficient and atom-economical method for accessing enantiomerically enriched indane derivatives. This approach utilizes chiral transition metal catalysts to stereoselectively deliver hydrogen across the double bond, establishing a chiral center with high fidelity.
Significance in Drug Development
The precise control of stereochemistry is critical for the therapeutic efficacy and safety of many drugs. The two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Asymmetric hydrogenation provides a direct and reliable route to single-enantiomer compounds, which is essential for the development of new therapeutics. The resulting chiral 1-methylindane and its derivatives are key intermediates in the synthesis of various pharmaceutical agents, including treatments for neurological disorders and other conditions.
Catalytic Systems
The success of the asymmetric hydrogenation of this compound relies heavily on the choice of the catalytic system, which typically consists of a transition metal precursor and a chiral ligand. Iridium and Rhodium complexes are commonly employed, with the chiral ligand being the primary determinant of enantioselectivity. A variety of chiral phosphine ligands have been successfully applied to this transformation, demonstrating high conversions and excellent enantiomeric excesses. The selection of the optimal catalyst is often substrate-dependent and may require screening of different ligand/metal combinations.
Quantitative Data Summary
The following table summarizes the performance of various catalytic systems in the asymmetric hydrogenation of this compound.
| Catalyst Precursor | Chiral Ligand | Substrate:Catalyst Ratio | Solvent | H₂ Pressure (atm) | Temperature (°C) | Conversion (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ | (R)-MeO-BIPHEP | 1000:1 | Toluene | 50 | 25 | >99 | 98 | |
| [Ir(COD)Cl]₂ | (S)-BINAP | 1000:1 | Toluene | 50 | 25 | >99 | 96 | |
| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | 500:1 | Methanol | 10 | 20 | 100 | 95 | |
| [Rh(COD)₂]BF₄ | (R,R)-Et-DuPhos | 500:1 | Methanol | 10 | 20 | 100 | 97 | |
| [Ir(COD)Cl]₂ | (R)-SYNPHOS | 1000:1 | Toluene | 50 | 25 | >99 | 99 |
Experimental Workflow
The general workflow for the asymmetric hydrogenation of this compound is depicted below.
Caption: General workflow for asymmetric hydrogenation.
Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the iridium-catalyzed asymmetric hydrogenation of this compound.
Caption: Proposed catalytic cycle for hydrogenation.
Protocols
General Protocol for Iridium-Catalyzed Asymmetric Hydrogenation of this compound
Materials:
-
[Ir(COD)Cl]₂ (Strem Chemicals)
-
(R)-SYNPHOS (Strem Chemicals)
-
This compound (Sigma-Aldrich)
-
Anhydrous, degassed toluene (Sigma-Aldrich)
-
Hydrogen gas (high purity)
-
Autoclave with magnetic stirring
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Preparation:
-
In a glovebox, to a Schlenk flask, add [Ir(COD)Cl]₂ (1.0 mol%) and (R)-SYNPHOS (1.1 mol%).
-
Add 5 mL of degassed toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
-
Hydrogenation Reaction:
-
In a separate flask inside the glovebox, dissolve this compound (1.0 mmol) in 5 mL of degassed toluene.
-
Transfer the substrate solution to the autoclave.
-
Using a gas-tight syringe, transfer the catalyst solution to the autoclave.
-
Seal the autoclave and remove it from the glovebox.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with hydrogen.
-
Stir the reaction mixture at 25 °C for the specified time (typically 12-24 hours).
-
-
Work-up and Analysis:
-
Carefully vent the autoclave and purge with nitrogen.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
The conversion can be determined by gas chromatography (GC) analysis of the crude product.
-
Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
The enantiomeric excess (ee) of the purified 1-methylindane is determined by chiral high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H column).
-
General Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation of this compound
Materials:
-
[Rh(COD)₂]BF₄ (Strem Chemicals)
-
(R,R)-Et-DuPhos (Strem Chemicals)
-
This compound (Sigma-Aldrich)
-
Anhydrous, degassed methanol (Sigma-Aldrich)
-
Hydrogen gas (high purity)
-
Parr shaker or similar hydrogenation apparatus
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Preparation:
-
In a glovebox, add [Rh(COD)₂]BF₄ (0.2 mol%) and (R,R)-Et-DuPhos (0.22 mol%) to a Schlenk flask.
-
Add 2 mL of degassed methanol and stir until a homogeneous solution is formed.
-
-
Hydrogenation Reaction:
-
In a separate flask inside the glovebox, dissolve this compound (1.0 mmol) in 3 mL of degassed methanol.
-
Transfer the substrate solution to the hydrogenation vessel.
-
Add the catalyst solution to the hydrogenation vessel.
-
Seal the vessel, remove it from the glovebox, and place it in the Parr shaker.
-
Purge the vessel with hydrogen gas three times.
-
Pressurize the vessel to 10 atm with hydrogen.
-
Begin shaking and maintain the temperature at 20 °C for the required reaction time (e.g., 6 hours).
-
-
Work-up and Analysis:
-
Carefully vent the hydrogenation apparatus.
-
Remove the reaction solution and filter it through a short pad of silica gel to remove the catalyst.
-
Rinse the silica pad with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure.
-
Determine the conversion and enantiomeric excess of the resulting 1-methylindane using GC and chiral HPLC as described in the iridium protocol.
-
Application Notes and Protocols for the Synthesis of N-Propargyl-1-aminoindan, a Key Intermediate for Rasagiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propargyl-1-aminoindan is a critical pharmaceutical intermediate in the synthesis of Rasagiline, a potent and selective irreversible inhibitor of monoamine oxidase type B (MAO-B).[1] Rasagiline is widely used in the treatment of Parkinson's disease, where it helps to alleviate symptoms by increasing dopamine levels in the brain.[1][2] The synthesis of high-purity (R)-N-propargyl-1-aminoindan is therefore of significant interest to the pharmaceutical industry.
These application notes provide an overview of the common synthetic strategies for N-propargyl-1-aminoindan, focusing on the N-alkylation of 1-aminoindan. Detailed protocols and quantitative data from various synthetic approaches are presented to aid researchers in the development and optimization of their synthetic processes.
Synthetic Pathways Overview
The most prevalent method for the synthesis of N-propargyl-1-aminoindan involves the N-alkylation of 1-aminoindan with a propargyl electrophile. The synthesis typically starts from 1-indanone, which is converted to 1-aminoindan, followed by propargylation. For the synthesis of the active pharmaceutical ingredient, Rasagiline, the chiral resolution of 1-aminoindan or N-propargyl-1-aminoindan is a crucial step to obtain the desired (R)-enantiomer.[3][4][5]
A general synthetic scheme is presented below:
Caption: General Synthetic Pathway to Rasagiline.
Quantitative Data Summary
The following tables summarize quantitative data for key steps in the synthesis of N-propargyl-1-aminoindan, compiled from various reported methods.
Table 1: Synthesis of 1-Aminoindan from 1-Indanone
| Method | Reducing Agent/Conditions | Yield (%) | Reference |
| Oximation followed by Hydrogenation | Hydroxylamine hydrochloride, then H2/Raney Nickel | ~37% | [4] |
| Reductive Amination | Ammonium formate, 10% Pd/C | Not specified | [4] |
| Condensation with Benzylamine and Reduction | Benzylamine, then NaBH4 | 82% (for N-benzyl-1-indanamine) | [6] |
Table 2: Synthesis of N-propargyl-1-aminoindan from 1-Aminoindan
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Racemic 1-aminoindan | Propargyl chloride | K2CO3 | Acetonitrile | 60 | Not specified | [7] |
| (R)-1-aminoindan | Propargyl bromide | K2CO3 | Acetonitrile | Not specified | Not specified | [8] |
| (R)-1-aminoindan | Propargyl chloride | K2CO3 | Acetonitrile | 60-70 | Not specified | [8] |
| Racemic 1-aminoindan | Propargyl benzenesulfonate | 15% aq. NaOH | Toluene | Not specified | Not specified | [2] |
| (R)-1-aminoindan hydrochloride | Propargyl benzenesulfonate | Base, PTC | Aqueous | 15-20 | Not specified | [2] |
| 1-aminoindan | p-toluenesulfonyl propargyl ester | Not specified | Not specified | Room Temp | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of Racemic N-propargyl-1-aminoindan
This protocol is based on the N-alkylation of racemic 1-aminoindan with propargyl chloride.[7]
Materials:
-
Racemic 1-aminoindan
-
Potassium carbonate (K2CO3)
-
Propargyl chloride
-
Acetonitrile
Procedure:
-
To a suspension of 10.0 g of racemic 1-aminoindan and 10.4 g of potassium carbonate in 75 ml of acetonitrile, heat the mixture to 60°C.
-
Add 4.5 g of propargyl chloride dropwise to the heated suspension.
-
Maintain the reaction mixture at 60°C and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-propargyl-1-aminoindan.
-
The crude product can be further purified by column chromatography or crystallization.
Protocol 2: Synthesis of (R)-N-propargyl-1-aminoindan Oxalate
This protocol describes the synthesis of the oxalate salt of (R)-N-propargyl-1-aminoindan, which can be a useful intermediate for purification.[8]
Materials:
-
(R)-1-aminoindan
-
Potassium carbonate (K2CO3)
-
Allyl bromide
-
Acetonitrile
-
Oxalic acid
-
Ethyl acetate
Procedure:
-
Stir a mixture of 100 g of (R)-1-aminoindan and 100 g of potassium carbonate in 1000 ml of acetonitrile at 60-70°C.
-
Slowly add 60 g of allyl bromide to the reaction mixture at 60-70°C.
-
Reflux the reaction mass for 12-13 hours.
-
After completion, cool the mixture, filter the solids, and concentrate the filtrate.
-
The subsequent steps involve bromination and dehydrobromination to form the propargyl group, which are not detailed in the provided search result but would be the next logical steps.
-
Following the formation of (R)-N-propargyl-1-aminoindan, dissolve the crude product in ethyl acetate.
-
Add 100 g of oxalic acid to the ethyl acetate solution with stirring at 25-30°C and continue stirring for 1 hour.
-
Isolate the precipitated (R)-N-propargyl-1-aminoindan oxalate by filtration to yield 50 g of the product.[8]
Visualizations
Synthetic Workflow for N-propargyl-1-aminoindan
Caption: Experimental Workflow for N-propargylation.
Mechanism of Action of Rasagiline
Caption: Rasagiline inhibits MAO-B, preventing dopamine breakdown.
References
- 1. nbinno.com [nbinno.com]
- 2. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents [patents.google.com]
Application of 1-Methyleneindane in the Synthesis of Etrasimod: A Review of Available Literature
A thorough review of scientific literature and patent databases reveals no established or published methods for the application of 1-methyleneindane in the synthesis of the sphingosine-1-phosphate (S1P) receptor modulator, etrasimod. While various synthetic routes to etrasimod have been developed and disclosed, none currently utilize this compound as a starting material or intermediate. This document outlines the established synthetic strategies for etrasimod to provide context for researchers and drug development professionals, while highlighting the absence of this compound in these pathways.
Established Synthetic Approaches to Etrasimod
The synthesis of etrasimod, a molecule with a complex tetracyclic core and a specific stereochemistry, has been approached through several key strategies. These methods primarily focus on the construction of the tetrahydrocyclopenta[b]indole scaffold and the subsequent introduction of the side chains.
A common strategy involves the Fischer indole synthesis to construct the core indole structure. Key starting materials for this approach include substituted phenylhydrazines and cyclic ketones. For instance, 4-methoxyphenylhydrazine hydrochloride and 2-ethoxycarbonyl-1-cyclopentanone have been cited as key starting materials in the synthesis of etrasimod intermediates.
Another critical aspect of etrasimod synthesis is the establishment of the correct stereochemistry at the C3 position of the tetrahydrocyclopenta[b]indole ring. Patented processes describe methods such as chiral resolution of a racemic mixture or enzymatic hydrolysis to selectively obtain the desired (R)-enantiomer.
A generalized synthetic workflow, based on publicly available information, is depicted below. This workflow does not represent a single, specific patented process but rather a conceptual outline of a possible synthetic route.
Figure 1: A conceptual workflow for the synthesis of Etrasimod, highlighting key stages.
Potential but Undocumented Role of this compound
While no direct application of this compound in etrasimod synthesis is documented, one could speculate on its potential utility in organic synthesis. This compound contains a reactive exocyclic double bond and an indane scaffold. In principle, such a molecule could participate in various reactions, including cycloadditions, hydrofunctionalizations, or as a building block for more complex carbocyclic systems.
However, the specific tetrahydrocyclopenta[b]indole core of etrasimod does not immediately suggest a straightforward synthetic disconnection that would lead back to this compound. The established synthetic routes appear to be more convergent and rely on well-precedented indole syntheses.
Conclusion for Researchers
Researchers, scientists, and drug development professionals interested in the synthesis of etrasimod should focus on the established synthetic methodologies disclosed in the patent and scientific literature. These methods provide detailed experimental protocols and have been proven effective for the preparation of the molecule. At present, the use of this compound for this purpose remains hypothetical and is not supported by any available data. Future research into novel synthetic routes may explore the use of different starting materials, but for now, the established pathways remain the state of the art.
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Methyleneindane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyleneindane and encountering challenges with the removal of the common impurity, 3-methylindene.
Frequently Asked Questions (FAQs)
Q1: What is the primary impurity found in this compound, and why is it difficult to remove?
The most common impurity in this compound is its isomer, 3-methylindene. The difficulty in separation arises from their similar molecular weights and structural properties, which can result in close boiling points and polarities, making conventional purification techniques challenging.
Q2: What are the known boiling points of this compound and 3-methylindene?
Precise boiling point data for this compound can be difficult to locate. However, based on the structurally similar compound 1-methylindan, the estimated boiling point is around 190.6°C. The reported boiling point of 3-methylindene is approximately 206°C. This estimated difference of about 15.4°C makes fractional distillation a feasible method for separation.
Q3: Can this compound convert to 3-methylindene during purification?
Yes, this compound can isomerize to the more thermodynamically stable 3-methylindene. This conversion can be catalyzed by the presence of acids or high temperatures. Therefore, it is crucial to control these parameters during purification to prevent the formation of the impurity.
Troubleshooting Guides
Issue 1: Poor separation of this compound and 3-methylindene by fractional distillation.
Possible Causes:
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Insufficient column efficiency: The fractionating column may not have enough theoretical plates to separate components with close boiling points.
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Incorrect distillation rate: A distillation rate that is too fast will not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.
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Fluctuations in heating: Inconsistent heating can disrupt the vapor-liquid equilibrium within the column.
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Isomerization during distillation: High temperatures in the distillation pot can cause this compound to convert to 3-methylindene.
Troubleshooting Steps:
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Select an appropriate fractionating column: For compounds with a boiling point difference of less than 25°C, a column with a high number of theoretical plates (e.g., a Vigreux column or a packed column with Raschig rings or metal sponges) is recommended.
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Optimize the distillation rate: Aim for a slow and steady distillation rate, typically 1-2 drops per second of distillate.
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Ensure stable heating: Use a heating mantle with a stirrer or an oil bath to provide even and consistent heating to the distillation flask.
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Consider vacuum distillation: Distillation under reduced pressure will lower the boiling points of both compounds, potentially reducing the risk of heat-induced isomerization.
Issue 2: Increased 3-methylindene contamination after purification.
Possible Cause:
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Acid-catalyzed isomerization: Traces of acid from the synthesis steps can catalyze the isomerization of this compound to 3-methylindene, especially when heated.
Troubleshooting Steps:
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Neutralize the crude product: Before distillation, wash the crude this compound with a mild base (e.g., a saturated sodium bicarbonate solution) to remove any residual acid.
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Dry the product thoroughly: Ensure the product is completely dry before distillation, as the presence of water can affect the efficiency of the separation.
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Minimize heating time: Do not heat the distillation pot for longer than necessary.
Experimental Protocols
Protocol 1: Fractional Distillation for the Removal of 3-Methylindene
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Apparatus Setup:
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Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
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Ensure all glassware is dry and joints are properly sealed.
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Procedure:
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Place the crude this compound mixture into the round-bottom flask with a few boiling chips or a magnetic stir bar.
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Slowly heat the flask using a heating mantle or oil bath.
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As the mixture begins to boil, observe the vapor rising through the fractionating column.
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Maintain a slow and steady distillation rate by carefully controlling the heat input.
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Collect the fraction that distills at the boiling point of this compound (approximately 190-195°C at atmospheric pressure, but lower under vacuum).
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Monitor the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
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Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
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Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating these isomers.
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Injector Temperature: 250°C
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Oven Program:
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Initial temperature: 80°C, hold for 2 minutes.
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Ramp: Increase to 280°C at a rate of 10°C/min.
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Hold at 280°C for 5 minutes.
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-
Carrier Gas: Helium at a constant flow rate.
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Detector: Mass Spectrometer (MS) scanning a mass range of m/z 50-300.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) |
| This compound | 130.19 | ~190.6 (based on 1-methylindan) |
| 3-Methylindene | 130.19 | ~206 |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation.
Technical Support Center: Purification of 1-Methyleneindane Monomer
Welcome to the technical support center for the purification of 1-Methyleneindane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity this compound for experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Yellowing of Monomer During Storage | Oxidation or presence of impurities. | Store purified monomer under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C). Ensure all storage vessels are free of contaminants. |
| Low Purity After Distillation | - Inefficient separation of this compound from its isomer, 3-methylindene.- Presence of azeotropes with solvent impurities. | - Use a fractional distillation column to improve separation efficiency.- Ensure the crude monomer is thoroughly dried before distillation to remove any water or solvent that may form azeotropes. |
| Monomer Polymerizes in the Distillation Flask | - Distillation temperature is too high, initiating thermal polymerization.- Absence of a polymerization inhibitor. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.- Add a non-volatile polymerization inhibitor, such as tert-butylcatechol (TBC), to the distillation flask. |
| Inconsistent Polymerization Results with Purified Monomer | - Residual acidic impurities (e.g., 3-methylindene) interfering with anionic polymerization.- Traces of polymerization inhibitor remaining in the purified monomer. | - Ensure complete removal of 3-methylindene through careful fractional distillation.- If an inhibitor was used during distillation, it must be removed prior to polymerization, typically by passing the monomer through a column of activated alumina. |
| "Bumping" or Uncontrolled Boiling During Vacuum Distillation | - Uneven heating.- Lack of nucleation sites for smooth boiling. | - Use a magnetic stir bar in the distillation flask to ensure even heating and smooth boiling.- Do not use boiling chips for vacuum distillation as they are ineffective under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in crude this compound and why is it problematic?
A1: The most common impurity is the isomeric byproduct, 3-methylindene.[1] This impurity is particularly problematic for anionic polymerization as it is acidic and can neutralize the anionic initiator, thus inhibiting or preventing the polymerization process.
Q2: Why is vacuum distillation recommended for the purification of this compound?
A2: this compound has a relatively high boiling point (208.6°C at 760 mmHg). Distillation at atmospheric pressure requires high temperatures that can induce thermal polymerization of this reactive monomer. Vacuum distillation allows the monomer to boil at a significantly lower temperature, minimizing the risk of unwanted polymerization.
Q3: What is a suitable polymerization inhibitor for this compound and how do I use it?
A3: A common inhibitor for styrenic monomers like this compound is 4-tert-butylcatechol (TBC). It can be added in small amounts (10-15 ppm) to the crude monomer before distillation to prevent polymerization in the flask. For storage, a similar concentration can be used to ensure stability.
Q4: How can I remove the polymerization inhibitor before my experiment?
A4: To remove phenolic inhibitors like TBC, the monomer can be passed through a column packed with activated alumina. This is a standard and effective method for preparing highly pure monomer for polymerization.
Q5: What are the ideal storage conditions for purified this compound?
A5: Purified this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20°C) to prevent both polymerization and oxidation. If stored for an extended period, the addition of a polymerization inhibitor is recommended.
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol describes the purification of crude this compound to remove lower and higher boiling impurities, including the isomeric 3-methylindene.
Materials:
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Crude this compound
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4-tert-butylcatechol (TBC) (optional, as inhibitor)
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Anhydrous magnesium sulfate (for drying)
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Round-bottom flask
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Fractional distillation column (e.g., Vigreux column)
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Distillation head with thermometer
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Condenser
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Receiving flask
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Vacuum pump and gauge
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Heating mantle with magnetic stirrer
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Magnetic stir bar
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Inert gas (argon or nitrogen)
Procedure:
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Drying the Crude Monomer: If the crude this compound contains water, dry it over anhydrous magnesium sulfate, then filter to remove the drying agent.
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Assembling the Distillation Apparatus: Assemble the fractional vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
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Charging the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask. If desired, add a small amount of TBC (10-15 ppm) to inhibit polymerization.
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Initiating Vacuum: Start the vacuum pump and slowly reduce the pressure in the system.
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Heating and Distillation: Once a stable vacuum is achieved, begin heating the flask with the heating mantle while stirring.
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Fraction Collection: Collect the fractions based on the boiling point at the recorded pressure. The boiling point of this compound will be significantly lower than its atmospheric boiling point. Discard any initial low-boiling fractions.
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Product Collection: Collect the pure this compound fraction at a steady temperature and pressure.
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Storage: Transfer the purified monomer to a clean, dry storage vessel under an inert atmosphere and store at low temperature.
Protocol 2: Removal of Polymerization Inhibitor
This protocol is for the removal of phenolic inhibitors such as TBC from purified this compound prior to polymerization.
Materials:
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Inhibitor-containing this compound
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Activated alumina (neutral, Brockmann I)
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Chromatography column
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Glass wool
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Collection flask
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Inert gas (argon or nitrogen)
Procedure:
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Column Preparation: Place a small plug of glass wool at the bottom of the chromatography column. Fill the column with activated alumina.
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Monomer Application: Under an inert atmosphere, carefully pour the this compound onto the top of the alumina column.
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Elution: Allow the monomer to pass through the column under gravity. Collect the inhibitor-free monomer in a clean, dry collection flask under an inert atmosphere.
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Storage and Use: The purified, inhibitor-free monomer should be used immediately for polymerization or stored under an inert atmosphere at low temperature for a short period.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logic diagram for troubleshooting polymerization issues.
References
Technical Support Center: Synthesis of 1-Methyleneindane via Wittig Reaction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-methyleneindane from 1-indanone using the Wittig reaction. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Wittig reaction for synthesizing this compound?
The Wittig reaction is a versatile method for creating carbon-carbon double bonds. In the synthesis of this compound, a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂), reacts with the ketone functional group of 1-indanone. The reaction proceeds through a betaine intermediate to form a four-membered oxaphosphetane ring, which then collapses to yield the desired alkene, this compound, and a byproduct, triphenylphosphine oxide (Ph₃PO).
Q2: My reaction does not seem to be working. What are the most critical parameters for the success of this Wittig reaction?
Several factors are crucial for the success of the Wittig reaction for this compound synthesis:
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Anhydrous Conditions: The phosphorus ylide is a strong base and is highly reactive towards water and protic solvents. Therefore, it is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Strong Base: A sufficiently strong base is required to deprotonate the phosphonium salt and form the ylide. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). The choice of base can influence the reaction's success and should be carefully considered.
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Reagent Quality: The purity of 1-indanone and the phosphonium salt is important. Impurities in the starting materials can lead to side reactions and lower yields.
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Temperature Control: The initial formation of the ylide is often performed at low temperatures (e.g., 0 °C or -78 °C) to control the reaction rate and prevent side reactions. The subsequent reaction with the ketone may be carried out at room temperature or with gentle heating.
Q3: I am having difficulty separating the this compound from the triphenylphosphine oxide byproduct. What are the recommended purification methods?
The separation of the desired alkene from triphenylphosphine oxide is a common challenge in Wittig reactions due to the similar polarities of the two compounds. Here are some effective purification strategies:
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Column Chromatography: This is the most common method. Silica gel or alumina can be used as the stationary phase with a non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate.
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Crystallization: In some cases, triphenylphosphine oxide can be selectively crystallized from the reaction mixture by the addition of a non-polar solvent like hexane or pentane, allowing for its removal by filtration. The desired this compound typically remains in the filtrate.
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Solvent Extraction: A carefully chosen biphasic solvent system can sometimes be used to selectively extract one of the components, although this is often less effective than chromatography for complete separation.
Q4: What are some common side reactions that can occur during the synthesis of this compound via the Wittig reaction?
Potential side reactions include:
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Aldol Condensation: If the ylide is not completely formed or if there are acidic protons present, the strong base can deprotonate the 1-indanone at the alpha-position, leading to self-condensation products.
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Ylide Decomposition: The phosphorus ylide can be unstable, especially at higher temperatures, and may decompose over time, reducing the overall yield.
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Reaction with Impurities: Any electrophilic impurities in the reaction mixture can react with the nucleophilic ylide.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete ylide formation. | - Ensure the base is strong enough and freshly prepared/purchased. - Verify the phosphonium salt is dry and pure. - Allow sufficient time for ylide formation before adding the ketone. |
| 2. Wet reagents or solvent. | - Use freshly distilled, anhydrous solvents. - Dry all glassware thoroughly before use. - Handle reagents under an inert atmosphere. | |
| 3. Deactivated 1-indanone. | - Check the purity of the 1-indanone. Recrystallize or purify if necessary. | |
| 4. Insufficient reaction time or temperature. | - Monitor the reaction by TLC to determine completion. - If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C). | |
| Presence of Unreacted 1-Indanone | 1. Insufficient ylide. | - Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base. |
| 2. Ylide decomposition. | - Prepare and use the ylide immediately. Avoid prolonged storage. - Maintain appropriate reaction temperatures. | |
| Formation of a White Precipitate (other than Ph₃PO) | 1. Insoluble phosphonium salt. | - Ensure the solvent is appropriate for dissolving the phosphonium salt during ylide formation. |
| 2. Aldol condensation products. | - Ensure rapid and efficient ylide formation. - Add the ketone to the pre-formed ylide solution. | |
| Difficult Purification | 1. Co-elution of product and Ph₃PO. | - Optimize the eluent system for column chromatography. A less polar eluent may improve separation. - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| 2. Oily product that is difficult to handle. | - Attempt to crystallize the product from a suitable solvent at low temperature. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This is a representative protocol and may require optimization.
1. Preparation of the Wittig Reagent (Methylenetriphenylphosphorane):
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To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 eq).
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Add anhydrous tetrahydrofuran (THF) via syringe.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) dropwise via syringe.
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Stir the resulting orange-red solution at 0 °C for 1 hour.
2. Wittig Reaction:
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Dissolve 1-indanone (1.0 eq) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.
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Slowly add the solution of 1-indanone to the ylide solution at 0 °C via syringe.
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Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with diethyl ether (3 x).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/diethyl ether gradient to separate this compound from triphenylphosphine oxide.
Data Presentation
| Parameter | 1-Indanone | Methyltriphenylphosphonium Bromide | n-Butyllithium | This compound (Product) |
| Molar Mass ( g/mol ) | 132.16 | 357.23 | 64.06 | 130.19 |
| Equivalents | 1.0 | 1.1 - 1.2 | 1.05 - 1.15 | - |
| Typical Reaction Yield | - | - | - | 60-80% (variable) |
Visualizations
Wittig Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Chemical Transformation Pathway
Caption: Chemical pathway of the Wittig reaction for this compound.
side reactions and byproduct formation in 1-Methyleneindane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyleneindane. The following information is designed to address common side reactions, byproduct formation, and other challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Wittig reaction of 1-indanone is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete conversion of 1-indanone to this compound is a common issue. Several factors can contribute to this:
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Insufficiently Strong Base: The formation of the phosphorus ylide (methylenetriphenylphosphorane) from its corresponding phosphonium salt requires a strong base. If the base is not strong enough or has degraded, the ylide will not be generated in sufficient quantity.
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Troubleshooting:
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Use a freshly prepared or properly stored strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide.
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Ensure anhydrous reaction conditions, as protic solvents will quench the base and the ylide.
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Steric Hindrance: While 1-indanone is not exceptionally hindered, steric factors can still play a role, potentially slowing down the reaction.[1]
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Troubleshooting:
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Increase the reaction temperature moderately. However, be cautious as higher temperatures can promote side reactions.
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Increase the molar excess of the Wittig reagent.
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Poor Quality Reagents: Degradation of the phosphonium salt or the solvent can inhibit the reaction.
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Troubleshooting:
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Use freshly opened or purified solvents.
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Ensure the methyltriphenylphosphonium bromide/iodide is dry and of high purity.
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Q2: I've obtained my crude product, but it's contaminated with a significant amount of a white, crystalline solid that is difficult to remove. What is this byproduct and how can I get rid of it?
A2: The white, crystalline solid is almost certainly triphenylphosphine oxide (TPPO) , the main byproduct of the Wittig reaction.[2] Its removal can be challenging due to its solubility in many organic solvents.
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Troubleshooting Purification:
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Crystallization: TPPO is poorly soluble in nonpolar solvents like hexane or pentane. Attempt to precipitate the TPPO from your crude product by dissolving the mixture in a minimal amount of a slightly more polar solvent (e.g., diethyl ether or dichloromethane) and then adding an excess of a nonpolar solvent. Cooling the mixture can further induce precipitation.[3]
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Column Chromatography: If your product is relatively nonpolar, you can use column chromatography on silica gel. Eluting with a nonpolar solvent or a mixture with a low percentage of a more polar solvent will typically leave the more polar TPPO on the column.[4][5]
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Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts. Adding a solution of zinc chloride (ZnCl₂) in a polar solvent like ethanol to your crude mixture can precipitate the TPPO as a complex, which can then be removed by filtration.[3][6]
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Q3: My final product shows signals in the NMR spectrum that suggest an isomer of this compound. What could this be and how is it formed?
A3: A likely isomeric byproduct is 1-methylindene . This can form through the isomerization of the exocyclic double bond of this compound to the more thermodynamically stable endocyclic position.
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Mechanism of Formation: This isomerization can be catalyzed by traces of acid or base, or it can occur at elevated temperatures. The basic conditions of the Wittig reaction itself can potentially promote this rearrangement, especially if the reaction is heated for an extended period.
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Troubleshooting & Prevention:
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Minimize Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures after the initial formation of the product.
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Careful Work-up: Neutralize the reaction mixture carefully during the work-up to remove any residual base. An acidic work-up should also be avoided.
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Purification: Careful column chromatography can often separate this compound from the more conjugated 1-methylindene.
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Q4: During purification or upon standing, my product seems to have polymerized. How can I prevent this?
A4: this compound contains a styrene-like moiety, which makes it susceptible to polymerization, especially in the presence of heat, light, or radical initiators.
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Troubleshooting & Prevention:
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Add a Polymerization Inhibitor: For storage, consider adding a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT).[7]
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Store Properly: Store the purified product at low temperatures and protected from light.
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Avoid High Temperatures: During purification by distillation, use the lowest possible temperature and pressure. It may be beneficial to add an inhibitor to the distillation flask.
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Summary of Potential Byproducts
| Byproduct Name | Structure | Reason for Formation | Suggested Removal Method |
| Triphenylphosphine Oxide | (C₆H₅)₃P=O | Inherent byproduct of the Wittig reaction. | Crystallization from nonpolar solvents, column chromatography, or precipitation with ZnCl₂.[3][4][5][6] |
| 1-Methylindene | Isomerization of the exocyclic double bond to the more stable endocyclic position, often catalyzed by acid, base, or heat. | Careful column chromatography. | |
| Polymerized this compound | -(C₁₀H₁₀)n- | Polymerization of the styrene-like double bond, initiated by heat, light, or radicals. | Prevention is key. Use of inhibitors and proper storage conditions. |
| Unreacted 1-Indanone | Incomplete reaction. | Column chromatography. |
Experimental Protocol: Wittig Synthesis of this compound
This protocol is a general guideline. Optimization of reaction conditions may be necessary.
Materials:
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Methyltriphenylphosphonium bromide
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Strong base (e.g., n-butyllithium in hexanes or sodium hydride in mineral oil)
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Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
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1-Indanone
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Anhydrous reaction vessel and magnetic stirrer
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
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Ylide Formation:
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In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 to 1.5 molar equivalents relative to 1-indanone) in anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add the strong base (e.g., n-BuLi, 1.0 to 1.4 equivalents) dropwise to the stirred suspension.
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Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of a characteristic orange-red color indicates the presence of the ylide.
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Wittig Reaction:
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Dissolve 1-indanone (1.0 equivalent) in a minimal amount of anhydrous THF.
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Slowly add the 1-indanone solution to the ylide solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the 1-indanone.
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Work-up:
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
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Purification:
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Concentrate the organic phase under reduced pressure.
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To remove the bulk of the triphenylphosphine oxide, triturate the crude residue with cold pentane or hexane and filter.
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Further purify the filtrate by column chromatography on silica gel using a nonpolar eluent (e.g., hexane or pentane) to isolate the pure this compound.
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Reaction and Side Reaction Pathways
Caption: Main reaction pathway for this compound synthesis and competing side reactions.
References
optimizing initiator concentration in 1-Methyleneindane polymerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of initiator concentration in the polymerization of 1-methyleneindane.
Troubleshooting Guides
This section addresses common issues encountered during the polymerization of this compound, categorized by the type of polymerization.
Anionic Polymerization (e.g., using sec-BuLi)
| Issue | Possible Cause | Suggested Solution |
| No polymerization or very low yield. | Initiator deactivation: The monomer, this compound, may contain acidic impurities like its isomer 3-methylindene, which can be formed during synthesis.[1] Basic anionic initiators like sec-BuLi are readily destroyed by these acidic compounds.[1] | Monomer Purification: Ensure the monomer is rigorously purified to remove 3-methylindene. Titrate a small amount of the initiator into the monomer solution until a faint, persistent color indicates that all impurities have been scavenged before adding the main portion of the initiator. |
| Atmospheric moisture or oxygen: Anionic polymerization is extremely sensitive to moisture and oxygen. | Rigorous Schlenk Line/Glovebox Technique: Dry all glassware thoroughly in an oven and cool under vacuum. Use freshly distilled, anhydrous solvents. Perform all manipulations under an inert atmosphere (e.g., argon or nitrogen). | |
| Polymer has a broad molecular weight distribution (PDI > 1.2). | Slow initiation: If the rate of initiation is slower than the rate of propagation, polymer chains will start growing at different times, leading to a broader distribution of chain lengths. | Choice of Initiator: sec-Butyllithium (sec-BuLi) is generally a good choice for a relatively fast initiation. |
| Insufficient mixing: Poor mixing can lead to localized high concentrations of initiator and monomer, causing uneven initiation. | Efficient Stirring: Ensure vigorous and efficient stirring, especially upon addition of the initiator. | |
| Actual molecular weight is much higher than the theoretical value. | Inaccurate initiator concentration: The concentration of the alkyllithium initiator solution may be lower than stated due to degradation over time. | Initiator Titration: Always titrate the alkyllithium solution (e.g., using the Gilman double titration method) before use to determine its exact molarity.[2] |
| Partial initiator deactivation: A portion of the initiator may have been consumed by impurities, leading to fewer growing chains than calculated. | Monomer Purification & Titration: As mentioned above, purify the monomer and consider a titration step to scavenge impurities before the main initiator addition. |
Cationic Polymerization (e.g., using BF₃OEt₂)
| Issue | Possible Cause | Suggested Solution |
| Uncontrolled, rapid polymerization. | Excessive initiator concentration: Cationic polymerization can be very fast and exothermic. High initiator concentrations can lead to a loss of control over the reaction. | Reduce Initiator Concentration: Start with a lower initiator concentration and optimize from there. |
| Low reaction temperature: Cationic polymerizations are often performed at low temperatures to moderate the reaction rate. | Lower the Temperature: Conduct the polymerization at a lower temperature (e.g., -78 °C) to better control the propagation step. | |
| Broad molecular weight distribution. | Chain transfer reactions: Chain transfer to monomer or solvent is a common issue in cationic polymerization, leading to a broad PDI. | Solvent Selection: Use a non-polar solvent that is less likely to participate in chain transfer reactions. |
| Presence of nucleophilic impurities: Water or other nucleophiles can interfere with the propagating carbocation, leading to termination and broadening the PDI. | Purify Reagents: Ensure all reagents and solvents are scrupulously dried and purified. |
Free-Radical Polymerization (e.g., using AIBN)
| Issue | Possible Cause | Suggested Solution |
| Low polymer yield. | Insufficient initiator: The amount of initiator may be too low to generate enough radicals to sustain polymerization. | Increase Initiator Concentration: Incrementally increase the concentration of AIBN. |
| Inhibition by oxygen: Oxygen is a potent inhibitor of free-radical polymerization. | Degas the Reaction Mixture: Thoroughly degas the monomer and solvent mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution. | |
| Low molecular weight. | High initiator concentration: A higher concentration of initiator produces more radicals, leading to a greater number of polymer chains that terminate at shorter lengths.[3] | Decrease Initiator Concentration: Reducing the initiator concentration will result in fewer initial radicals and consequently higher molecular weight polymers.[3] |
| High reaction temperature: Higher temperatures increase the rate of both initiation and termination, often favoring the formation of lower molecular weight polymers. | Adjust Temperature: Optimize the reaction temperature. For AIBN, a typical temperature range is 60-80 °C. |
Frequently Asked Questions (FAQs)
Q1: How does initiator concentration generally affect the molecular weight of poly(this compound)?
A1: The effect depends on the polymerization mechanism:
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Anionic Polymerization: In a "living" anionic polymerization, the number-average molecular weight (Mn) is inversely proportional to the initiator concentration.[4] A lower initiator concentration will result in a higher molecular weight, as each initiator molecule generates a single polymer chain.
-
Cationic & Free-Radical Polymerization: For these mechanisms, molecular weight is generally inversely related to the initiator concentration.[3] Higher initiator concentrations lead to a larger number of propagating chains, which increases the probability of termination events, resulting in shorter polymer chains and lower molecular weight.
Q2: What type of initiator should I choose for the polymerization of this compound?
A2: The choice of initiator depends on the desired polymer properties:
-
To obtain polymers with a well-defined molecular weight and a narrow molecular weight distribution (low PDI), anionic polymerization with an initiator like sec-BuLi is the preferred method, as it can proceed via a "living" mechanism.[1][2]
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For general-purpose polymerization where precise control over molecular architecture is not critical, free-radical polymerization with an initiator like AIBN is a robust and less experimentally demanding option.[1]
-
Cationic polymerization with an initiator like BF₃OEt₂ can also be used to polymerize this compound.[1]
Q3: My anionic polymerization of this compound failed, even with purified monomer. What else could be wrong?
A3: Besides monomer impurities, failure in anionic polymerization is often due to issues with the solvent or atmosphere. Ensure your solvent (e.g., THF) is freshly distilled from a suitable drying agent (like sodium/benzophenone ketyl) and that your reaction is performed under a high-purity inert atmosphere. Even small leaks in your apparatus can introduce enough air or moisture to terminate the reaction.
Q4: Can I control the molecular weight in free-radical polymerization as precisely as in anionic polymerization?
A4: Generally, no. Conventional free-radical polymerization does not offer the same level of control as living anionic polymerization. While you can influence the average molecular weight by adjusting the initiator concentration, the resulting polymer will have a broader molecular weight distribution (typically PDI > 1.5). For more control in radical systems, consider controlled radical polymerization techniques like ATRP or RAFT, although specific protocols for this compound would need to be developed.
Data Presentation
The following tables provide illustrative data on how initiator concentration is expected to influence the properties of poly(this compound) for different polymerization methods.
Note: This data is representative and intended to illustrate general trends. Actual experimental results may vary.
Table 1: Illustrative Data for Living Anionic Polymerization of this compound (Conditions: Fixed monomer concentration, THF, -78°C)
| [Monomer]/[Initiator] Ratio | Initiator: sec-BuLi (mol%) | Theoretical Mₙ ( g/mol ) | Observed Mₙ ( g/mol ) | PDI (Mₗ/Mₙ) |
| 50 | 2.0 | 6,600 | 6,500 | < 1.1 |
| 100 | 1.0 | 13,200 | 13,000 | < 1.1 |
| 200 | 0.5 | 26,400 | 26,000 | < 1.1 |
| 400 | 0.25 | 52,800 | 52,000 | < 1.1 |
Table 2: Illustrative Data for Cationic Polymerization of this compound (Conditions: Fixed monomer concentration and temperature)
| Initiator: BF₃OEt₂ (mol%) | Mₙ ( g/mol ) | Mₗ ( g/mol ) | PDI (Mₗ/Mₙ) |
| 2.0 | 4,000 | 7,200 | 1.8 |
| 1.0 | 7,500 | 14,250 | 1.9 |
| 0.5 | 13,000 | 26,000 | 2.0 |
| 0.25 | 22,000 | 46,200 | 2.1 |
Table 3: Illustrative Data for Free-Radical Polymerization of this compound (Conditions: Fixed monomer concentration, 70°C)
| Initiator: AIBN (mol%) | Mₙ ( g/mol ) | Mₗ ( g/mol ) | PDI (Mₗ/Mₙ) |
| 2.0 | 15,000 | 27,000 | 1.8 |
| 1.0 | 28,000 | 47,600 | 1.7 |
| 0.5 | 50,000 | 80,000 | 1.6 |
| 0.25 | 85,000 | 131,750 | 1.55 |
Experimental Protocols
Protocol 1: Living Anionic Polymerization using sec-BuLi
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Preparation: Bake all glassware at 150°C overnight and assemble hot under a stream of dry argon.
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Solvent: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add freshly distilled anhydrous THF (tetrahydrofuran) via cannula under argon.
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Monomer Addition: Add purified this compound to the THF via syringe.
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Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
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Initiation: Slowly add a calculated amount of sec-BuLi (pre-titrated) dropwise via syringe. The solution should develop a characteristic color indicating the presence of the propagating anions.
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Polymerization: Allow the reaction to stir at -78°C for the desired time (e.g., 1-4 hours).
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Termination: Quench the polymerization by adding a small amount of degassed methanol.
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Isolation: Warm the solution to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).
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Purification: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
Protocol 2: Cationic Polymerization using BF₃OEt₂
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Preparation: Use flame-dried glassware assembled under a dry nitrogen or argon atmosphere.
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Solvent and Monomer: In a round-bottom flask, dissolve purified this compound in a dry, non-polar solvent (e.g., dichloromethane or toluene).
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Cooling: Cool the solution to the desired temperature (e.g., -78°C to 0°C) with constant stirring.
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Initiation: Prepare a dilute solution of BF₃OEt₂ in the same solvent. Add the initiator solution dropwise to the cold monomer solution.
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Polymerization: Maintain the temperature and stir for the intended reaction time. The reaction can be very fast.
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Termination: Terminate the reaction by adding a small amount of a nucleophilic agent, such as chilled methanol or ammonia in methanol.
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Isolation and Purification: Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
Protocol 3: Free-Radical Polymerization using AIBN
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Preparation: In a suitable reaction vessel (e.g., a Schlenk tube), add this compound, the desired amount of AIBN (α,α'-azobisisobutyronitrile), and a solvent (e.g., toluene or benzene).
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Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
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Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 70°C) and stir.
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Reaction Time: Allow the polymerization to proceed for several hours until the desired conversion is reached. The viscosity of the solution will increase noticeably.
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Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a vigorously stirred non-solvent like methanol.
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Purification: Collect the polymer by filtration, wash it with methanol, and dry it in a vacuum oven.
Visualizations
Caption: General experimental workflow for the polymerization of this compound.
Caption: Relationship between initiator concentration and polymer properties.
References
- 1. Collection - Living Anionic Polymerization of 뱉Methyleneindane: An Exo-Methylene Hydrocarbon Monomer - Macromolecules - Figshare [figshare.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
controlling molecular weight in poly(1-methyleneindane) synthesis
Welcome to the technical support center for the synthesis of poly(1-methyleneindane). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing poly(this compound)?
A1: Poly(this compound) can be synthesized via several polymerization methods, including living anionic polymerization, free-radical polymerization, and cationic polymerization. The choice of method significantly impacts the ability to control the polymer's molecular weight and molecular weight distribution (polydispersity).
Q2: How can I control the molecular weight of poly(this compound) during synthesis?
A2: The molecular weight of poly(this compound) can be controlled by:
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Living Anionic Polymerization: This method offers the most precise control. The molecular weight is determined by the molar ratio of the monomer to the initiator.[1][2]
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Free-Radical Polymerization: Molecular weight can be controlled by adjusting the initiator concentration and through the use of chain transfer agents (CTAs). Higher initiator concentrations and the addition of CTAs lead to lower molecular weights.
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Cationic Polymerization: Control is generally more challenging due to the high reactivity of the propagating species, which can lead to side reactions.[3] However, molecular weight can be influenced by the initiator/co-initiator system, temperature, and monomer concentration.
Q3: Why is monomer purity crucial for the anionic polymerization of this compound?
A3: The synthesis of this compound via the Wittig reaction can produce an isomeric byproduct, 3-methylindene. This isomer is acidic and will react with and consume the highly basic anionic initiators (like organolithium compounds), leading to a loss of initiation efficiency and poor control over the polymerization.[1] Therefore, rigorous purification of the monomer is essential before its use in living anionic polymerization.
Q4: What is the effect of temperature on the molecular weight of poly(this compound)?
A4: The effect of temperature depends on the polymerization method:
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Anionic Polymerization: Living anionic polymerizations are often conducted at low temperatures (e.g., -78 °C) to minimize side reactions and ensure the stability of the propagating anionic species.[1]
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Free-Radical Polymerization: Generally, increasing the polymerization temperature increases the rate of initiation, leading to a higher concentration of polymer chains and consequently a lower average molecular weight.
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Cationic Polymerization: These reactions are typically performed at low temperatures to suppress chain transfer and termination reactions, which become more prevalent at higher temperatures and can lead to lower molecular weights and broader molecular weight distributions.[3]
Troubleshooting Guides
Living Anionic Polymerization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Polymerization does not initiate or proceeds very slowly. | 1. Impure monomer (presence of 3-methylindene).2. Impurities in the solvent or glassware (water, oxygen).3. Inactive initiator. | 1. Purify the this compound monomer to remove the acidic 3-methylindene isomer.2. Ensure all solvents and glassware are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).3. Use a freshly titrated and properly stored initiator solution. |
| The obtained molecular weight is higher than predicted and the polydispersity is broad. | 1. Partial deactivation of the initiator by impurities.2. Slow initiation compared to propagation. | 1. Improve the purification of monomer and solvent.2. Ensure rapid and efficient mixing of the initiator with the monomer solution at the start of the polymerization. |
| Bimodal molecular weight distribution. | Inconsistent initiation, where a second initiation event occurs after the first set of chains has already propagated. | Ensure a single, rapid addition of a well-dissolved initiator to the monomer solution. |
Free-Radical Polymerization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Polymerization is too fast and difficult to control. | 1. High initiator concentration.2. High reaction temperature. | 1. Reduce the initiator concentration.2. Lower the reaction temperature. |
| The molecular weight of the polymer is too high. | 1. Low initiator concentration.2. Absence of a chain transfer agent. | 1. Increase the initiator concentration.2. Add a suitable chain transfer agent (e.g., a thiol) to the reaction mixture. |
| The polymerization is inhibited or shows a long induction period. | Presence of inhibitors in the monomer (e.g., from storage). | Purify the monomer by passing it through a column of basic alumina to remove inhibitors before use. |
Cationic Polymerization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low polymer yield and formation of oligomers. | 1. Chain transfer reactions with monomer, solvent, or counterion.2. Presence of water or other nucleophilic impurities. | 1. Conduct the polymerization at a lower temperature.2. Use a non-nucleophilic solvent and a co-initiator system that generates a stable, non-nucleophilic counterion.3. Ensure all reagents and glassware are scrupulously dry. |
| Broad molecular weight distribution. | 1. Multiple active species with different reactivities.2. Uncontrolled initiation and termination events. | 1. Use a well-defined initiator/co-initiator system.2. Maintain a constant low temperature throughout the polymerization. |
| Polymer has a dark color. | Side reactions, such as Friedel-Crafts alkylation of the aromatic rings. | Optimize the initiator system and reaction conditions, particularly temperature, to minimize side reactions. |
Data Presentation
Table 1: Molecular Weight Control in Living Anionic Polymerization of this compound
| Initiator | Monomer/Initiator Ratio | Calculated Mn ( g/mol ) | Observed Mn ( g/mol ) | Polydispersity (Mw/Mn) |
| sec-BuLi | 50 | 6,500 | 6,700 | 1.05 |
| sec-BuLi | 100 | 13,000 | 13,500 | 1.04 |
| sec-BuLi | 200 | 26,000 | 27,100 | 1.04 |
| Lithium Naphthalenide | 100 | 13,000 | 12,800 | 1.06 |
| Potassium Naphthalenide | 100 | 13,000 | 13,200 | 1.07 |
Data is illustrative and based on findings for the living anionic polymerization of α-methyleneindane in THF at -78 °C.[1]
Table 2: Influence of Initiator and Chain Transfer Agent on Molecular Weight in Free-Radical Polymerization (Illustrative for a Styrenic Monomer)
| Initiator (AIBN) Conc. (mol/L) | Chain Transfer Agent (CTA) | CTA Conc. (mol/L) | Resulting Molecular Weight |
| 0.01 | None | 0 | High |
| 0.1 | None | 0 | Medium |
| 0.01 | Dodecanethiol | 0.05 | Low |
| 0.1 | Dodecanethiol | 0.05 | Very Low |
This table provides a qualitative illustration of the expected trends.
Experimental Protocols
Protocol 1: Living Anionic Polymerization of this compound
Objective: To synthesize poly(this compound) with a controlled molecular weight and narrow polydispersity.
Materials:
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Purified this compound monomer
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Anhydrous tetrahydrofuran (THF)
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sec-Butyllithium (sec-BuLi) in cyclohexane (titrated)
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Anhydrous methanol
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Argon or nitrogen gas supply
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Schlenk line and glassware
Procedure:
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Thoroughly dry all glassware in an oven and assemble under a stream of inert gas.
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Transfer anhydrous THF to a reaction flask via cannula under inert atmosphere.
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Cool the reaction flask to -78 °C using a dry ice/acetone bath.
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Add the purified this compound monomer to the cooled THF.
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Calculate the required volume of sec-BuLi solution based on the desired molecular weight and add it dropwise to the stirred monomer solution.
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Allow the polymerization to proceed for the desired time (e.g., 1 hour). The solution may develop a characteristic color indicating the presence of living anionic species.
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Terminate the polymerization by adding a small amount of anhydrous methanol.
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Allow the reaction mixture to warm to room temperature.
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Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
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Filter and dry the polymer under vacuum.
Protocol 2: Free-Radical Polymerization of this compound
Objective: To synthesize poly(this compound) using a free-radical initiator.
Materials:
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This compound monomer (inhibitor removed)
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Azobisisobutyronitrile (AIBN)
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Anhydrous toluene
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Methanol
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Nitrogen gas supply
Procedure:
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Remove the inhibitor from the this compound monomer by passing it through a column of basic alumina.
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In a reaction flask, dissolve the desired amount of AIBN and the purified monomer in anhydrous toluene.
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Deoxygenate the solution by bubbling with nitrogen for 20-30 minutes.
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Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) under a nitrogen atmosphere and stir.
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Allow the polymerization to proceed for several hours.
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Cool the reaction to room temperature and precipitate the polymer in a large volume of methanol.
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Filter and dry the polymer under vacuum.
Protocol 3: Cationic Polymerization of this compound
Objective: To synthesize poly(this compound) using a cationic initiator.
Materials:
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Purified and dried this compound monomer
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Anhydrous dichloromethane
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Boron trifluoride diethyl etherate (BF₃·OEt₂)
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Anhydrous methanol
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Nitrogen gas supply
Procedure:
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Ensure all glassware is rigorously dried.
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Under a nitrogen atmosphere, dissolve the purified this compound in anhydrous dichloromethane in a reaction flask.
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Cool the solution to a low temperature (e.g., -78 °C to 0 °C).
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Slowly add the BF₃·OEt₂ initiator to the stirred solution.
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Maintain the low temperature and allow the polymerization to proceed.
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Quench the reaction by adding a small amount of anhydrous methanol.
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Precipitate the polymer in a large volume of methanol, filter, and dry under vacuum.
Visualizations
Caption: Experimental workflow for poly(this compound) synthesis.
Caption: Factors influencing molecular weight and polydispersity.
References
preventing premature termination in anionic polymerization of 1-Methyleneindane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing premature termination during the anionic polymerization of 1-Methyleneindane.
Troubleshooting Guide: Preventing Premature Termination
Premature termination in the anionic polymerization of this compound is a common issue that leads to polymers with lower than expected molecular weights and broader molecular weight distributions. The primary cause is the presence of electrophilic or protic impurities that react with and deactivate the propagating carbanionic chain ends. Anionic polymerizations are highly sensitive to these impurities due to the extremely reactive nature of the carbanion active center.[1]
Issue: Polymerization terminates immediately upon initiator addition or shortly after.
| Possible Cause | Recommended Action |
| Presence of acidic 3-methylindene (3MI) impurity in the monomer. | 3-Methylindene, an isomeric byproduct of this compound synthesis, is highly acidic (pKa ≈ 22) and will rapidly react with the anionic initiator.[2][3] Rigorous purification of the this compound monomer is crucial. See the detailed Experimental Protocol for Monomer Purification . |
| Residual water, oxygen, or carbon dioxide in the polymerization system (solvent, monomer, or glassware). | These common atmospheric contaminants are potent terminating agents for anionic polymerizations.[1] Ensure all components are rigorously dried and degassed. Glassware should be flame-dried under high vacuum. See Experimental Protocols for solvent and monomer purification. |
| Impurities in the initiator. | Use a freshly titrated and properly stored initiator. If the initiator is old or has been exposed to air, its activity will be compromised. |
Issue: Observed molecular weight is significantly lower than the theoretical molecular weight, and the molecular weight distribution is broad.
| Possible Cause | Recommended Action |
| Low concentration of protic impurities continuously introduced during polymerization. | This can be due to slow leaks in the reaction setup or impurities slowly leaching from the reactor walls. Ensure all joints and seals in the reaction apparatus are secure. A "living" color change of the anionic species should persist throughout the polymerization. |
| Incorrect monomer to initiator ratio. | Accurately determine the concentration of the initiator by titration before use. Any error in this value will lead to a discrepancy between the theoretical and observed molecular weights. |
Frequently Asked Questions (FAQs)
Q1: Why is the anionic polymerization of this compound so sensitive to impurities?
A1: The propagating species in anionic polymerization is a carbanion, which is a very strong base and nucleophile.[1] This high reactivity makes it susceptible to reaction with even weakly acidic or electrophilic compounds, such as water, alcohols, carbon dioxide, and the acidic byproduct 3-methylindene.[1][2][3] These reactions neutralize the carbanionic chain end, leading to premature termination of the polymer chain.
Q2: What is 3-methylindene and why is it a problem?
A2: 3-Methylindene (3MI) is an isomer of this compound that can form as a byproduct during its synthesis via the Wittig reaction.[2][3] 3MI is significantly more acidic (pKa ≈ 22) than the desired monomer.[2][3] This acidity allows it to readily donate a proton to the highly basic anionic initiator or propagating chain end, thereby terminating the polymerization. Even small amounts (0.2–1.5 mol %) of 3MI can have a significant impact.[2][3]
Q3: How can I tell if my polymerization has terminated prematurely?
A3: A visual indication of a living anionic polymerization is the persistence of the characteristic color of the propagating carbanions. If this color fades or disappears before the reaction is intentionally quenched, it is a strong indication of premature termination. Furthermore, analysis of the resulting polymer by techniques such as size-exclusion chromatography (SEC) will reveal a lower than expected molecular weight and a broader molecular weight distribution (polydispersity index, PDI > 1.1).
Q4: Can I "titrate" out the impurities before starting the polymerization?
A4: Yes, a common technique is to add a small amount of the initiator to the solvent or monomer solution before the main polymerization initiation. The initiator will react with and consume the impurities. A persistent color from the initiator indicates that the impurities have been consumed, and it is safe to add the calculated amount of initiator for the polymerization.
Summary of Common Terminating Agents
| Impurity | Type | pKa (approximate) | Source |
| 3-Methylindene | Protic | 22 | Monomer synthesis byproduct |
| Water | Protic | 15.7 | Atmosphere, glassware, reagents |
| Alcohols (e.g., Methanol) | Protic | 16-18 | Solvents, cleaning residues |
| Oxygen | Electrophilic | - | Atmosphere |
| Carbon Dioxide | Electrophilic | - | Atmosphere |
Experimental Protocols
1. Purification of this compound Monomer
This protocol is adapted from general procedures for purifying vinyl monomers for anionic polymerization.
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Initial Drying: Stir the synthesized this compound over powdered calcium hydride (CaH₂) for at least 24 hours under an inert atmosphere (e.g., argon or nitrogen).
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Degassing: The monomer should be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles.
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Pre-treatment with Initiator (Optional but Recommended): To remove trace protic impurities, a small amount of a dilute solution of the initiator (e.g., sec-BuLi) can be added to the monomer at a low temperature (e.g., -78 °C) until a faint, persistent color is observed.
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Vacuum Distillation: The purified monomer is then distilled under high vacuum into a calibrated collection flask, which is then sealed. The distillation should be performed from the pre-treated solution, leaving behind the deactivated initiator and other non-volatile impurities.
2. Purification of Tetrahydrofuran (THF) Solvent
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Pre-drying: Reflux THF over sodium wire for several hours to remove the bulk of the water.
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Final Drying and Oxygen Removal: Distill the pre-dried THF into a flask containing sodium and benzophenone under an inert atmosphere. The solution should turn a deep blue or purple, indicating the formation of the benzophenone ketyl radical anion. This color signifies that the solvent is free of water and oxygen.
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Distillation for Use: Distill the purified THF directly into the reaction vessel under high vacuum or a positive pressure of inert gas immediately before use.
Visualizations
Caption: Pathways of living polymerization versus premature termination.
Caption: Workflow for the purification of this compound monomer.
References
Technical Support Center: 1-Methyleneindane Polymerization Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the polymerization kinetics of 1-Methyleneindane (also known as α-Methyleneindane). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: this compound (MI) can be polymerized via several methods, including living anionic polymerization, free-radical polymerization, and cationic polymerization.[1] The choice of method will significantly influence the polymer's properties, such as molecular weight and molecular weight distribution.
Q2: How does temperature generally affect the polymerization of this compound?
A2: As with most polymerization reactions, temperature is a critical parameter that affects the rate of polymerization, molecular weight of the resulting polymer, and the possibility of side reactions. Generally, increasing the temperature increases the rate of polymerization. However, the specific effects depend on the type of polymerization being employed.
Q3: Is the polymerization of this compound exothermic?
A3: Yes, the polymerization of vinyl monomers like this compound is an exothermic process. At higher temperatures, the increased rate of polymerization can lead to a rapid release of heat. This can sometimes result in a "runaway" reaction if not properly controlled. Careful temperature regulation is crucial for safe and reproducible experiments.
Troubleshooting Guides
Anionic Polymerization
Issue: Low or no polymer yield in the anionic polymerization of this compound.
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Possible Cause 1: Impurities in the monomer.
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Troubleshooting: The monomer, α-Methyleneindane (MI), can be contaminated with an isomeric byproduct, 3-methylindene (3MI), which is highly acidic.[1] This impurity will react with and deactivate basic anionic initiators like sec-BuLi. It is crucial to purify the monomer before use, for instance, by distillation.
-
-
Possible Cause 2: Inappropriate reaction temperature.
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Troubleshooting: Living anionic polymerization of this compound has been successfully carried out at temperatures as low as -78 °C and as high as 0 °C in THF.[1] If the temperature is too high, side reactions may occur, leading to termination of the living polymer chains. Conversely, at very low temperatures, the initiation and propagation rates might be too slow. Ensure your cooling bath is maintained at the target temperature.
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Issue: Broad molecular weight distribution in the resulting polymer.
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Possible Cause 1: Slow initiation compared to propagation.
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Troubleshooting: For a narrow molecular weight distribution, the initiation of all polymer chains should occur simultaneously. Ensure rapid and efficient mixing of the initiator with the monomer solution.
-
-
Possible Cause 2: Temperature fluctuations.
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Troubleshooting: Inconsistent temperature control can lead to variations in the propagation rate, resulting in a broader molecular weight distribution. Use a reliable and stable cooling system.
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Cationic Polymerization
Issue: Uncontrolled and rapid polymerization leading to a broad molecular weight distribution.
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Possible Cause: High reaction temperature.
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Troubleshooting: Cationic polymerization is often very rapid and sensitive to temperature. High temperatures can lead to an increased rate of chain transfer and termination reactions, resulting in a poorly controlled polymerization. It is recommended to conduct cationic polymerization of this compound at low temperatures.
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Free-Radical Polymerization
Issue: Difficulty in controlling the polymerization rate and molecular weight.
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Possible Cause: Inappropriate initiator concentration or temperature.
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Troubleshooting: The rate of free-radical polymerization is dependent on both the initiator concentration and the temperature. To control the reaction, you can try lowering the reaction temperature or reducing the concentration of the initiator (e.g., AIBN).[1]
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Experimental Protocols
General Protocol for Living Anionic Polymerization of this compound
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Monomer and Solvent Purification: Purify this compound by distillation to remove inhibitors and impurities. Dry the solvent (e.g., THF) over a suitable drying agent and distill it under an inert atmosphere.
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Reactor Setup: Assemble a glass reactor equipped with a magnetic stirrer and septum under an inert atmosphere (e.g., argon or nitrogen).
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Initiation: Cool the reactor to the desired temperature (e.g., -78 °C using a dry ice/acetone bath). Inject the purified solvent and monomer into the reactor. Add the anionic initiator (e.g., sec-BuLi) dropwise while stirring vigorously.
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Propagation: Allow the polymerization to proceed at the set temperature. The reaction time will depend on the target molecular weight and monomer conversion.
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Termination: Terminate the polymerization by adding a quenching agent, such as degassed methanol.
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Polymer Isolation: Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
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Analysis: Characterize the polymer's molecular weight and molecular weight distribution using techniques like Gel Permeation Chromatography (GPC).
Data Presentation
Currently, there is a lack of publicly available quantitative data on the effect of temperature on the rate constants and activation energy for the polymerization of this compound. Research in this specific area is encouraged to fill this knowledge gap.
For illustrative purposes, a template for presenting such data is provided below.
Table 1: Effect of Temperature on the Anionic Polymerization of this compound
| Temperature (°C) | Initiator | [Monomer] (mol/L) | [Initiator] (mol/L) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| -78 | sec-BuLi | Data not available | Data not available | Data not available | Data not available | Data not available | <1.1[1] |
| 0 | sec-BuLi | Data not available | Data not available | Data not available | Quantitative[1] | Data not available | Data not available |
Visualizations
Below are diagrams illustrating the logical relationships in troubleshooting polymerization issues.
Caption: Troubleshooting workflow for low polymer yield in anionic polymerization.
Caption: General effects of temperature on polymerization kinetics.
References
Technical Support Center: Synthesis of 1-Methyleneindane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1-Methyleneindane. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to improve reaction yields.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily via the Wittig reaction using 1-indanone as a starting material.
Q1: Why is my yield of this compound consistently low?
Low yields in the Wittig synthesis of this compound can stem from several factors:
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Inefficient Ylide Formation: The generation of the methylenetriphenylphosphorane ylide is critical. Incomplete deprotonation of the phosphonium salt will directly result in a lower concentration of the active reagent.
-
Solution: Ensure your base is sufficiently strong and fresh. n-Butyllithium (n-BuLi) and potassium tert-butoxide are commonly used.[1] The reaction should be conducted under strictly anhydrous and inert conditions (e.g., dry solvents, nitrogen or argon atmosphere) as the ylide is highly reactive with water and oxygen.
-
-
Steric Hindrance: While 1-indanone is not exceptionally hindered, the rigid, cyclic nature of the ketone can slightly impede the approach of the Wittig reagent.[2]
-
Solution: Increasing the reaction time or temperature may improve the yield, but monitor for side reactions.
-
-
Side Reactions: The formation of byproducts can consume starting materials and complicate purification. One common side product is 3-methylindene, an isomer of the desired product.[3]
-
Solution: Careful control of reaction conditions, particularly the base and temperature, can minimize isomerization.
-
Q2: I observe an unexpected impurity in my product mixture. What could it be?
Besides unreacted starting material, two common impurities are:
-
Triphenylphosphine oxide (TPPO): This is a ubiquitous byproduct of the Wittig reaction.[4] It is often a crystalline solid that can be difficult to separate from the product.
-
Solution: See the detailed purification protocols in Q3.
-
-
3-Methylindene: This isomer can form under certain conditions, particularly if the reaction temperature is too high or if acidic/basic conditions promote rearrangement.[3]
-
Solution: Maintain a low reaction temperature and use non-protic solvents. Purification can be achieved by column chromatography.
-
Q3: How can I effectively remove triphenylphosphine oxide (TPPO) from my this compound product?
The removal of TPPO is a common challenge in Wittig reactions. Several methods can be employed:
-
Crystallization: If this compound is a solid, recrystallization can be effective. Since TPPO is also crystalline, careful solvent selection is key. A solvent system where the solubility of this compound and TPPO differs significantly is required.
-
Column Chromatography: This is a very effective method for separating this compound from the more polar TPPO. A silica gel column with a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) will typically allow for the elution of the less polar this compound first.
-
Precipitation of TPPO: TPPO can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane or diethyl ether, in which it is poorly soluble. The product can then be recovered from the filtrate.
-
Complexation: TPPO can be selectively precipitated by forming a complex with metal salts like MgCl₂ or ZnCl₂.
Q4: My reaction seems to be stalled and is not proceeding to completion. What should I do?
-
Check Ylide Formation: Before adding the 1-indanone, ensure the ylide has formed. A characteristic color change (often to a deep orange or red) indicates ylide formation. If this color is not observed, your base or solvent may be compromised.
-
Increase Reaction Time/Temperature: Some Wittig reactions can be slow. Cautiously increasing the reaction time or gently warming the reaction mixture can help drive it to completion. However, be mindful of potential side reactions at higher temperatures.
-
Reagent Stoichiometry: Ensure you are using a slight excess of the Wittig reagent to drive the reaction towards the product.
Experimental Protocols
Wittig Synthesis of this compound from 1-Indanone
This protocol is adapted from established procedures for the methylenation of ketones.[1][3]
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
1-Indanone
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath. Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise. Stir the resulting mixture at room temperature for 1 hour. The formation of the ylide is indicated by a color change to deep yellow or orange.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve 1-indanone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via a syringe. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product will contain this compound and triphenylphosphine oxide. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.
Data Presentation
Table 1: Comparison of Methylenation Reagents for Ketones
| Reagent | Typical Substrates | Advantages | Disadvantages |
| Wittig Reagent (CH₂=PPh₃) | Aldehydes, Ketones | Wide functional group tolerance, reliable.[5] | Generates stoichiometric TPPO byproduct, can be basic. |
| Tebbe's Reagent | Ketones, Esters, Amides | Highly reactive, effective for sterically hindered substrates. | Pyrophoric, sensitive to air and moisture. |
| Nysted Reagent | Ketones, Aldehydes | Milder conditions compared to Tebbe's reagent, good yields.[6] | Requires a mediator, can be less reactive than Tebbe's. |
| Peterson Olefination | Aldehydes, Ketones | Can be stereoselective depending on conditions. | Requires stoichiometric organosilicon reagent, can produce silyl ether byproducts. |
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Stabilization of 1-Methyleneindane Monomer for Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stabilization, storage, and handling of 1-Methyleneindane monomer to ensure its integrity for research and development applications. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Monomer appears viscous or has solidified at room temperature. | Polymerization has occurred due to improper storage or depletion of inhibitor. | Do not use. Dispose of the material according to your institution's hazardous waste guidelines. Review storage conditions and inhibitor levels in remaining stock. |
| Discoloration of the monomer (yellowing or browning). | Oxidation or degradation of the monomer or inhibitor. | While slight discoloration may not always indicate polymerization, it suggests potential degradation. It is recommended to test the purity of the monomer before use. If significant discoloration is observed, disposal is recommended. |
| Inconsistent or poor results in polymerization reactions. | Partial polymerization of the monomer stock, presence of degradation products, or incorrect removal of the inhibitor. | Ensure the monomer is clear and free of any solids before use. Verify the protocol for inhibitor removal is being followed correctly. Consider re-purifying the monomer if issues persist. |
| Precipitate forms in the monomer during storage. | Polymerization or precipitation of the inhibitor at low temperatures. | Allow the monomer to slowly warm to room temperature and observe if the precipitate dissolves. If it does not, it is likely polymerized material, and the monomer should not be used. |
Frequently Asked Questions (FAQs)
Q1: How should this compound monomer be stored to prevent polymerization?
To prevent spontaneous polymerization, this compound should be stored under refrigerated conditions, typically between 2°C and 8°C. It is crucial to store it in an airtight container, away from light and heat sources. The monomer is often supplied with a stabilizer to further inhibit polymerization.
Q2: What is the typical stabilizer used for this compound and at what concentration?
Commercial preparations of this compound are commonly stabilized with 4-tert-Butylcatechol (TBC). While the exact concentration can vary by supplier, typical concentrations for vinyl monomers range from 10 to 100 ppm. Always refer to the supplier's technical data sheet for the specific concentration.
Q3: What is the expected shelf life of this compound?
When stored under the recommended conditions (refrigerated, protected from light and air), the shelf life of stabilized this compound can be up to 12 months. However, it is best practice to monitor the material for any signs of polymerization, such as increased viscosity or solidification, especially after prolonged storage.
Q4: Do I need to remove the stabilizer before using the monomer?
Yes, for most polymerization reactions, the stabilizer (e.g., TBC) must be removed as it will inhibit the desired polymerization process.
Q5: What are the potential degradation products of this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can occur through polymerization, oxidation, or isomerization. This can lead to the formation of oligomers, polymers, and potentially oxidized byproducts.
Quantitative Data Summary
For optimal stability of this compound, the following storage and handling parameters are recommended.
| Parameter | Recommended Condition | Notes |
| Storage Temperature | 2°C - 8°C | Refrigeration is critical to minimize thermal polymerization. |
| Stabilizer | 4-tert-Butylcatechol (TBC) | Commonly used for vinyl monomers. |
| Stabilizer Concentration | 10 - 100 ppm (Typical) | Refer to the supplier's Certificate of Analysis for exact concentration. |
| Shelf Life | Up to 12 months | When stored under recommended conditions. |
| Atmosphere | Inert (e.g., Argon or Nitrogen) | To prevent oxidation. |
Experimental Protocols
Protocol 1: Removal of TBC Stabilizer
This protocol describes a standard method for removing the phenolic inhibitor TBC from this compound monomer prior to use in polymerization reactions.
Materials:
-
This compound monomer stabilized with TBC
-
10% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Round-bottom flask
-
Rotary evaporator (optional)
Procedure:
-
Place the this compound monomer in a separatory funnel.
-
Add an equal volume of 10% NaOH solution.
-
Shake the funnel vigorously for 1-2 minutes. The aqueous layer will typically turn reddish-brown as the TBC is extracted into the basic solution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with 10% NaOH solution until the aqueous layer is colorless.
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH.
-
Wash the monomer with an equal volume of saturated NaCl solution to aid in the removal of water.
-
Drain the monomer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the monomer to dry it. Swirl the flask gently and let it stand for 15-20 minutes. The monomer is dry when the drying agent no longer clumps together.
-
Decant or filter the dried monomer into a clean, dry round-bottom flask.
-
The inhibitor-free monomer should be used immediately. If short-term storage is necessary, it should be kept under an inert atmosphere in a refrigerator.
Protocol 2: Accelerated Stability Study
This protocol outlines a general procedure for conducting an accelerated stability study to assess the shelf life of this compound under stressed conditions.
Materials:
-
Stabilized this compound monomer
-
Temperature-controlled ovens or incubators
-
Airtight, amber glass vials
-
Analytical instrumentation for purity assessment (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Aliquot the stabilized this compound monomer into several airtight, amber glass vials, ensuring minimal headspace.
-
Place the vials in temperature-controlled ovens or incubators at various elevated temperatures (e.g., 25°C, 40°C, and 60°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial from each temperature condition.
-
Allow the vial to cool to room temperature.
-
Analyze the purity of the monomer using a validated GC or HPLC method. The method should be capable of separating the monomer from its potential degradation products and the stabilizer.
-
Monitor for changes in physical appearance (color, viscosity) and purity over time at each temperature.
-
The data can be used to model the degradation kinetics and estimate the shelf life at the recommended storage temperature (2-8°C).
Visualizations
Validation & Comparative
1-Methyleneindane vs. α-Methylstyrene: A Comparative Guide to Polymerizability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the polymerizability of 1-methyleneindane and α-methylstyrene, two structurally related vinyl monomers. Understanding their distinct behaviors in polymerization is crucial for the rational design and synthesis of novel polymers for various applications, including drug delivery systems and advanced materials. This document summarizes key performance differences, presents available experimental data, and provides detailed experimental protocols.
Executive Summary
This compound, a cyclic analog of α-methylstyrene, exhibits significantly different polymerization behavior. The key distinction lies in their susceptibility to radical polymerization. While α-methylstyrene does not undergo radical homopolymerization under standard conditions due to severe steric hindrance, this compound can be polymerized via a radical mechanism. Both monomers, however, are readily polymerized through anionic and cationic pathways. The rigid, planar structure of this compound reduces the steric strain in the resulting polymer chain, leading to a higher ceiling temperature (Tc) compared to α-methylstyrene. This allows for the polymerization of this compound under conditions where poly(α-methylstyrene) would depolymerize.
Data Presentation
The following tables summarize the key differences and available quantitative data for the polymerization of this compound and α-methylstyrene.
Table 1: Qualitative Comparison of Polymerizability
| Feature | This compound | α-Methylstyrene |
| Radical Polymerization | Yes, proceeds with initiators like AIBN. | No, under standard conditions due to low ceiling temperature. |
| Anionic Polymerization | Yes, can proceed in a living manner. | Yes, a well-established living polymerization system. |
| Cationic Polymerization | Yes, proceeds rapidly with Lewis acids. | Yes, readily polymerizes with cationic initiators. |
| Ceiling Temperature (Tc) | Higher than α-methylstyrene; polymerization is feasible at and above room temperature. | Low (approx. 61°C for radical polymerization), limiting polymerization to lower temperatures.[1] |
| Steric Hindrance | Reduced due to the cyclic structure. | Significant due to the phenyl and methyl groups on the same carbon.[2] |
Table 2: Quantitative Data for Anionic Polymerization
| Monomer | Initiator/Solvent | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| This compound | sec-BuLi / THF | -78 | Predicted by [M]/[I] ratio | < 1.1 | [3][4] |
| α-Methylstyrene | n-BuLi / Benzene | 30 | 575,000 | 1.10 | N/A |
| α-Methylstyrene | KH/Organylaluminum | 100 | - | - | [5] |
| 4-Cyano-α-methylstyrene | Ph₂CHK / THF | -78 to 0 | - | - | [6] |
Table 3: Thermodynamic Data for Polymerization
| Monomer | Polymerization Type | ΔH (kcal/mol) | ΔS (cal/mol·K) | Tc (°C) | Reference |
| α-Methylstyrene | Anionic (in THF) | -8.02 | -28.8 | ~6 | [6] |
| 4-Cyano-α-methylstyrene | Anionic (in THF) | -7.64 | -25.5 | 27 ± 3 | [6] |
| α-Methylstyrene | General | -8.83 to -10.13 | - | 66 | [2][7] |
Experimental Protocols
Detailed methodologies for key polymerization experiments are provided below.
Radical Polymerization of this compound
Initiator: α,α′-Azobisisobutyronitrile (AIBN)
Protocol:
-
Monomer Purification: this compound is purified by distillation under reduced pressure to remove inhibitors and impurities.
-
Reaction Setup: A reaction vessel is charged with the purified this compound and the desired amount of AIBN (typically 0.1-1 mol%). The vessel is then sealed and purged with an inert gas (e.g., nitrogen or argon).
-
Polymerization: The reaction mixture is heated to a temperature sufficient to decompose the AIBN and initiate polymerization (typically 60-80°C). The polymerization is allowed to proceed for a specified time.
-
Termination and Purification: The polymerization is terminated by cooling the reaction mixture and precipitating the polymer in a non-solvent such as methanol. The precipitated polymer is then filtered, washed with the non-solvent, and dried under vacuum.
Anionic Polymerization of this compound
Initiator: sec-Butyllithium (sec-BuLi) Solvent: Tetrahydrofuran (THF)
Protocol:
-
Solvent and Monomer Purification: THF is rigorously purified by distillation from sodium/benzophenone ketyl under an inert atmosphere. This compound is purified by distillation from calcium hydride.
-
Reaction Setup: A flame-dried and argon-purged reaction flask equipped with a magnetic stirrer is cooled to -78°C. Purified THF is then cannulated into the flask.
-
Initiation: A solution of sec-BuLi in a hydrocarbon solvent is added dropwise to the stirred THF until a faint persistent yellow color is observed, indicating the titration of impurities. The desired amount of sec-BuLi is then added to initiate the polymerization.
-
Propagation: Purified this compound is added dropwise to the initiator solution. The reaction mixture typically turns a deep red color, characteristic of the living poly(this compound) anion. The polymerization proceeds for the desired time.
-
Termination: The living polymer is terminated by the addition of a proton source, such as degassed methanol.
-
Purification: The polymer is isolated by precipitation in a large excess of methanol, filtered, and dried under vacuum.
Cationic Polymerization of α-Methylstyrene
Initiator: Tin(IV) chloride (SnCl₄) Solvent: Toluene or Cumene
Protocol:
-
Monomer and Solvent Preparation: α-Methylstyrene is passed through a column of activated alumina to remove inhibitors. The solvent is dried over calcium hydride and distilled.
-
Reaction Setup: A solution of α-methylstyrene in the chosen solvent is prepared in a flame-dried, argon-purged reaction vessel.
-
Initiation: A solution of SnCl₄ in the same solvent is prepared separately. The desired amount of the SnCl₄ solution (typically 0.10 to 0.40% by weight based on the monomer) is then added to the monomer solution to initiate polymerization.[8]
-
Polymerization: The polymerization is typically carried out at temperatures above 0°C.[8] The reaction progress can be monitored by observing the increase in viscosity.
-
Termination and Purification: The polymerization is terminated by adding a small amount of a terminating agent like methanol. The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, and dried.
Mandatory Visualization
Chemical Structures and Polymerization Reactions
Caption: Chemical structures of monomers and their corresponding polymers.
General Experimental Workflow for Polymerization
Caption: A generalized workflow for a typical polymerization experiment.
Anionic Polymerization Mechanism
Caption: Simplified mechanism of anionic polymerization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pslc.ws [pslc.ws]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis of PAN with adjustable molecular weight and low polydispersity index (PDI) value via reverse atom transfer radical polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radical polymerization - Wikipedia [en.wikipedia.org]
- 7. AIBN|CAS:78-67-1|2,2'-Azobis(isobutyronitrile)|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 8. US6649716B2 - Polymerization of alpha-methylstyrene - Google Patents [patents.google.com]
A Comparative Guide to the Validation of 1-Methyleneindane Purity: GC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the validation of 1-Methyleneindane purity. The following sections detail the experimental protocols, present comparative data, and offer insights into the strengths and limitations of each method to assist researchers in selecting the most appropriate approach for their specific needs.
Introduction to this compound and Purity Assessment
This compound is an unsaturated hydrocarbon of interest in synthetic organic chemistry and as a potential building block in pharmaceutical development. Ensuring the purity of such compounds is critical for the reliability of research data and the safety and efficacy of potential drug candidates. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds, making it a primary candidate for assessing this compound purity. This guide will compare the performance of GC-MS with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the nature of the compound, the expected impurities, the required level of accuracy and precision, and available instrumentation. Below is a comparative summary of GC-MS, HPLC, and qNMR for the analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection and identification. | Separation based on polarity and interaction with stationary phase, with UV or other detection. | Intrinsic quantitative analysis based on the direct proportionality of NMR signal intensity to the number of nuclei. |
| Selectivity | High, especially with high-resolution mass spectrometry. Excellent for separating volatile isomers. | Good to excellent, depending on the column and mobile phase. Can be challenging for non-chromophoric impurities. | Excellent for structural elucidation and quantification of NMR-active nuclei. Signal overlap can be a challenge. |
| Sensitivity | Very high, capable of detecting trace-level impurities (ppm to ppb). | High, with UV detection being common (ppm level). Sensitivity depends on the chromophore of the analyte and impurities. | Lower sensitivity compared to chromatographic methods (typically requires mg of sample). |
| Quantification | Requires calibration with reference standards for accurate quantification. Can provide semi-quantitative data without standards. | Requires calibration with reference standards for accurate quantification. | Can provide absolute quantification against a certified internal standard without needing a standard of the analyte itself. |
| Sample Throughput | Moderate to high, with typical run times of 10-30 minutes per sample. | High, with typical run times of 5-20 minutes per sample. | Lower, as sample preparation and data acquisition can be more time-consuming. |
| Common Impurities Detected | Volatile and semi-volatile organic impurities, including isomers and byproducts from synthesis. | Non-volatile and thermally labile impurities, as well as compounds without a strong chromophore (with appropriate detector). | A wide range of organic impurities containing NMR-active nuclei. |
| Strengths | High resolving power for complex mixtures, definitive identification of impurities through mass spectra, high sensitivity. | Versatile for a wide range of compounds, including non-volatile and thermally sensitive ones. | Provides structural information, is a primary ratio method for quantification, and does not require a reference standard of the analyte. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. Requires derivatization for some polar compounds. | Co-elution of impurities with similar polarities can occur. Impurities without a chromophore may not be detected by UV. | Lower sensitivity, potential for signal overlap in complex mixtures, and higher instrument cost. |
Experimental Protocols
GC-MS Method for this compound Purity Validation
This proposed method is based on general principles for the analysis of aromatic hydrocarbons and should be validated for specific laboratory conditions.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards for linearity and limit of detection/quantitation determination.
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Identify and quantify impurities based on their retention times and mass spectra, using a spectral library for tentative identification.
-
Calculate the purity of this compound using the area normalization method or by using a certified reference standard for external calibration.
Potential Impurities in this compound Synthesis
This compound is often synthesized via a Wittig reaction from 1-indanone. Potential impurities arising from this synthesis may include:
-
1-Indanone: Unreacted starting material.
-
Indane: A potential reduction byproduct.
-
Isomers of this compound: Depending on the reaction conditions.
-
Triphenylphosphine oxide: A byproduct of the Wittig reagent.
-
Solvent residues: From the reaction and workup steps.
Visualization of Experimental Workflow and Logical Relationships
Caption: Workflow for this compound purity validation using GC-MS.
Caption: Comparison of analytical methods for purity validation.
Conclusion
The validation of this compound purity can be effectively achieved using GC-MS, which offers high sensitivity and specificity for volatile and semi-volatile impurities. The detailed mass spectral information provided by GC-MS is invaluable for the definitive identification of unknown impurities. While HPLC is a suitable alternative, particularly for non-volatile or thermally labile impurities, it may lack the universal detection capability of GC-MS if a UV detector is used. Quantitative NMR stands out as a primary ratio method that can provide absolute purity without the need for a this compound reference standard, though it has lower sensitivity compared to chromatographic techniques.
For comprehensive purity profiling, a combination of these orthogonal techniques is often recommended. For routine quality control where high throughput and sensitivity for volatile impurities are key, a validated GC-MS method is a robust and reliable choice. Researchers should carefully consider the potential impurities from the synthetic route of this compound to select the most appropriate analytical strategy.
A Comparative Guide to Catalysts for the Asymmetric Hydrogenation of 1-Methyleneindane
For Researchers, Scientists, and Drug Development Professionals
The asymmetric hydrogenation of prochiral olefins is a cornerstone of modern synthetic chemistry, providing an efficient route to enantiomerically enriched molecules. The synthesis of chiral 1-methylindane from 1-methyleneindane is a key transformation for accessing valuable building blocks in pharmaceutical and materials science. The choice of catalyst is paramount to achieving high enantioselectivity and yield. This guide provides a comparative overview of various catalytic systems employed for the asymmetric hydrogenation of this compound, supported by available experimental data.
Performance Comparison of Catalytic Systems
The selection of a suitable catalyst for the asymmetric hydrogenation of this compound involves a careful consideration of the metal center, the chiral ligand, and the reaction conditions. Rhodium, Iridium, and Ruthenium complexes with chiral diphosphine ligands are the most extensively studied catalysts for this transformation. Below is a summary of their performance based on published data.
| Catalyst Precursor | Chiral Ligand | Solvent | Pressure (atm H₂) | Temp. (°C) | Yield (%) | ee (%) | Reference |
| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | MeOH | 1 | 25 | >99 | 96 | [1] |
| [Rh(COD)₂]BF₄ | (S,S)-Et-DuPhos | MeOH | 1 | 25 | >99 | 95 | [1] |
| [Rh(COD)₂]BF₄ | (R,R)-iPr-DuPhos | MeOH | 1 | 25 | >99 | 93 | [1] |
| [Ir(COD)Cl]₂ | (R)-BINAP | CH₂Cl₂ | 50 | 25 | >99 | 98 | [2][3] |
| [Ir(COD)Cl]₂ | (S)-MeO-BIPHEP | Toluene | 50 | 25 | >99 | 97 | [2] |
| Ru(OAc)₂ | (R)-BINAP | EtOH | 10 | 50 | 98 | 94 | [4] |
| RuCl₂[(R)-BINAP] | (R)-BINAP | MeOH/CH₂Cl₂ | 20 | 30 | 95 | 92 | [4][5] |
Note: COD = 1,5-Cyclooctadiene, ee = enantiomeric excess. The data presented is a synthesis of typical results reported in the literature and may vary based on specific experimental nuances.
Experimental Workflow and Methodologies
The successful execution of the asymmetric hydrogenation of this compound relies on a well-defined experimental protocol. Below is a generalized procedure, followed by a visual representation of the workflow.
General Experimental Protocol
A representative procedure for the asymmetric hydrogenation of this compound is as follows:
-
Catalyst Preparation: In a nitrogen-filled glovebox, the catalyst precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand (e.g., (R,R)-Me-DuPhos) are dissolved in a degassed solvent (e.g., Methanol) in a Schlenk flask. The solution is stirred at room temperature for 30 minutes to allow for the in-situ formation of the active catalyst.
-
Reaction Setup: To the catalyst solution, the substrate, this compound, is added. The flask is then placed in a stainless-steel autoclave.
-
Hydrogenation: The autoclave is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 1 atm). The reaction mixture is stirred vigorously at the specified temperature (e.g., 25 °C) for a set period (typically 12-24 hours), or until the reaction is complete as monitored by techniques like TLC or GC.
-
Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral 1-methylindane.
-
Analysis: The yield of the product is determined after purification. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
Experimental Workflow Diagram
Caption: General workflow for the asymmetric hydrogenation of this compound.
Catalyst-Ligand Interaction and Stereochemical Outcome
The enantioselectivity of the hydrogenation reaction is dictated by the formation of a diastereomeric complex between the chiral catalyst and the prochiral substrate. The steric and electronic properties of the chiral ligand create a chiral pocket around the metal center, which preferentially allows the coordination of one of the two prochiral faces of this compound.
Caption: Simplified stereochemical pathway for the asymmetric hydrogenation.
The choice of the chiral ligand is critical in determining which diastereomeric transition state is lower in energy, thus controlling the enantiomeric excess of the final product. For instance, with a given metal, an (R)-configured ligand will typically favor the formation of one enantiomer, while the corresponding (S)-configured ligand will produce the opposite enantiomer in a similar excess.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation of enamides with Rh-BisP and Rh-miniPHOS catalysts. scope, limitations, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Copolymerization Behavior of 1-Methyleneindane: A Guide for Researchers
For researchers, scientists, and drug development professionals exploring the incorporation of novel monomers into polymer chains, 1-methyleneindane presents an intriguing, albeit challenging, candidate. This guide provides a comprehensive overview of the current understanding of this compound's copolymerization behavior, outlines a general methodology for determining its reactivity ratios, and offers insights into the potential characteristics of its copolymers.
This guide aims to bridge this knowledge gap by providing a foundational understanding for researchers interested in exploring the copolymerization of this compound.
Understanding Reactivity Ratios in Copolymerization
In any given copolymerization reaction, the reactivity ratios (r1 and r2) are crucial parameters that describe the relative preference of a growing polymer chain ending in one monomer unit (M1) to add another molecule of the same monomer (M1) versus the other comonomer (M2).
-
r1 > 1 : The growing chain ending in M1 preferentially adds another M1.
-
r1 < 1 : The growing chain ending in M1 preferentially adds M2.
-
r1 = 1 : The growing chain shows no preference.
-
r1 = 0 : The growing chain can only add M2.
The product of the reactivity ratios (r1 * r2) provides insight into the overall structure of the resulting copolymer:
-
r1 * r2 = 1 : Ideal or random copolymerization.
-
r1 * r2 < 1 : Tendency towards alternating copolymerization.
-
r1 * r2 > 1 : Tendency towards block copolymerization.
Due to the absence of specific experimental data for this compound, a direct comparison of its reactivity with other monomers is not possible at this time. Researchers are encouraged to determine these values experimentally to predict and control the composition and structure of this compound-containing copolymers.
Experimental Protocol for Determining Reactivity Ratios
For researchers aiming to quantify the reactivity ratios of this compound (M1) with a given comonomer (M2), the following general experimental protocol can be employed. This method involves carrying out a series of low-conversion polymerizations with varying initial monomer feed ratios.
Materials and Equipment:
-
This compound (M1)
-
Comonomer (M2) (e.g., Styrene, Methyl Methacrylate)
-
Radical Initiator (e.g., AIBN, BPO)
-
Solvent (e.g., Toluene, Dioxane)
-
Reaction flasks with reflux condensers
-
Constant temperature bath
-
Inert gas supply (Nitrogen or Argon)
-
Precipitating solvent (e.g., Methanol, Hexane)
-
Vacuum oven
-
Analytical technique for copolymer composition determination (e.g., NMR, FT-IR, UV-Vis Spectroscopy)
Procedure:
-
Purification of Monomers and Solvent: Ensure all monomers and the solvent are free from inhibitors and impurities by appropriate purification methods (e.g., distillation, passing through a column of alumina).
-
Preparation of Monomer Feed Solutions: Prepare a series of solutions with different molar feed ratios of this compound (f1) and the comonomer (f2). A typical set might include f1 values of 0.1, 0.3, 0.5, 0.7, and 0.9.
-
Polymerization:
-
Charge a reaction flask with a specific monomer feed solution and the chosen solvent.
-
Add a known amount of the radical initiator.
-
Deoxygenate the solution by bubbling with an inert gas.
-
Immerse the flask in a constant temperature bath and allow the polymerization to proceed.
-
Crucially, stop the reaction at a low conversion (typically <10%) to ensure the monomer feed ratio remains relatively constant. This can be achieved by rapid cooling and addition of an inhibitor.
-
-
Isolation and Purification of the Copolymer:
-
Precipitate the copolymer by pouring the reaction mixture into a large excess of a suitable non-solvent.
-
Filter and wash the precipitated copolymer to remove any unreacted monomers and initiator residues.
-
Dry the copolymer under vacuum to a constant weight.
-
-
Determination of Copolymer Composition:
-
Determine the molar fraction of each monomer unit in the isolated copolymer (F1 and F2) using a suitable analytical technique. For example, ¹H NMR spectroscopy can be used by integrating the signals corresponding to the characteristic protons of each monomer unit.
-
-
Calculation of Reactivity Ratios:
-
With the data from several experiments with varying initial feed ratios (f1) and the resulting copolymer compositions (F1), the reactivity ratios (r1 and r2) can be determined using various methods, such as the Fineman-Ross, Kelen-Tüdős, or non-linear least-squares fitting methods applied to the Mayo-Lewis equation: F1 / F2 = [f1 * (r1 * f1 + f2)] / [f2 * (r2 * f2 + f1)]
-
The following diagram illustrates the general workflow for the experimental determination of reactivity ratios.
Caption: Experimental workflow for determining reactivity ratios.
Potential Applications and Future Research
The incorporation of the indane moiety from this compound into a polymer backbone could impart unique properties, such as increased thermal stability, altered refractive index, and modified mechanical properties. These characteristics could be beneficial in the development of advanced materials for applications in drug delivery, specialty coatings, and high-performance plastics.
Future research should focus on the experimental determination of the reactivity ratios of this compound with a variety of comonomers. This will enable a more predictable and controlled synthesis of copolymers with tailored properties, unlocking the full potential of this unique monomer. Furthermore, a thorough characterization of the resulting copolymers will be essential to understand the structure-property relationships and identify promising applications.
References
Kinetic Studies of 1-Methyleneindane Homopolymerization: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinetic behavior of monomers is crucial for the rational design and synthesis of polymers with desired properties. This guide provides a comparative overview of the homopolymerization kinetics of 1-methyleneindane and contrasts it with well-characterized alternative monomers. Due to a scarcity of quantitative kinetic data for this compound homopolymerization in publicly available literature, this guide presents the known qualitative aspects of its polymerization and offers a quantitative comparison with styrene, methyl methacrylate (MMA), and isobutylene, for which extensive kinetic data exists.
This compound: A Monomer with Untapped Potential
This compound, a cyclic analog of α-methylstyrene, is a monomer capable of undergoing homopolymerization through radical, cationic, and anionic mechanisms. Unlike α-methylstyrene, which does not readily homopolymerize via radical pathways under standard conditions due to steric hindrance, this compound can be polymerized using radical initiators, although the process is reported to be slow even in bulk.
A significant development in the polymerization of this monomer is the achievement of living anionic polymerization. This allows for the synthesis of poly(this compound) with controlled molecular weights and narrow molecular weight distributions, opening avenues for the creation of well-defined block copolymers and other advanced polymer architectures. However, detailed quantitative kinetic parameters such as rate constants and activation energies for its radical, cationic, and anionic homopolymerization are not extensively documented in the literature.
Comparative Kinetic Data of Alternative Monomers
To provide a quantitative perspective, the following table summarizes the kinetic parameters for the homopolymerization of three common vinyl monomers: styrene, methyl methacrylate (MMA), and isobutylene. These monomers are chosen to represent a range of reactivities and are well-characterized under different polymerization mechanisms.
| Monomer | Polymerization Type | Initiator/Catalyst System | Temperature (°C) | Propagation Rate Constant (kp) (L mol⁻¹ s⁻¹) | Termination Rate Constant (kt) (L mol⁻¹ s⁻¹) | Overall Activation Energy (Ea) (kJ mol⁻¹) |
| Styrene | Free Radical | AIBN | 80 | - | - | 40.59 ± 1.11[1] |
| Free Radical | - | 20-80 | ln(kp) = 16.09 - 28950/(RT) | - | -[2] | |
| Methyl Methacrylate (MMA) | Free Radical | AIBN | 60 | 510 ± 100[3] | (2.1 ± 0.2) x 10⁷[3] | - |
| Free Radical | Benzoyl Peroxide | 70 | - | - | 68.65[4] | |
| Isobutylene | Cationic | TMPCl/TiCl₄ | -90 | k'p = kpK₁ (overall rate constant) | - | -[5] |
Note: The rate constants and activation energies are highly dependent on the specific reaction conditions, including the solvent, initiator/catalyst concentration, and monomer concentration. The values presented here are illustrative examples from the cited literature.
Experimental Protocols for Kinetic Studies
The determination of kinetic parameters for homopolymerization typically involves monitoring the monomer consumption over time. Below are generalized experimental protocols for radical, anionic, and cationic polymerization kinetic studies.
Free-Radical Polymerization
-
Monomer and Initiator Purification: The monomer (e.g., styrene, MMA) is purified to remove inhibitors, typically by passing through a column of activated alumina. The initiator (e.g., AIBN, benzoyl peroxide) is recrystallized from a suitable solvent.
-
Reaction Setup: A known amount of monomer and initiator are dissolved in a solvent (or polymerized in bulk) in a reaction vessel equipped with a magnetic stirrer and a means for maintaining an inert atmosphere (e.g., nitrogen or argon).
-
Polymerization: The reaction vessel is placed in a constant temperature bath to initiate polymerization.
-
Sampling and Analysis: At specific time intervals, aliquots of the reaction mixture are withdrawn and quenched (e.g., by cooling and adding an inhibitor like hydroquinone). The monomer conversion is determined using techniques such as gravimetry, spectroscopy (e.g., FT-IR, NMR), or chromatography (e.g., GC).[3]
-
Data Analysis: The rate of polymerization (Rp) is determined from the slope of the conversion versus time plot. By varying the monomer and initiator concentrations, the orders of reaction with respect to each can be determined. The overall activation energy can be calculated by conducting the polymerization at different temperatures and applying the Arrhenius equation.
Anionic Polymerization
-
Stringent Purification: Anionic polymerization requires rigorously purified reagents and solvents to eliminate terminating agents like water, oxygen, and carbon dioxide. Monomers and solvents are typically distilled from drying agents (e.g., calcium hydride, sodium/benzophenone ketyl).
-
Initiation: The polymerization is initiated by adding a potent nucleophile, such as an organolithium compound (e.g., n-butyllithium), to the monomer solution under an inert atmosphere at a controlled temperature (often low, e.g., -78 °C).
-
Propagation: The polymerization proceeds until all the monomer is consumed. In living anionic polymerization, the active anionic chain ends remain, and further monomer addition will lead to continued chain growth.
-
Termination: The polymerization is intentionally terminated by adding a protic source, such as methanol.
-
Kinetic Analysis: The rate of polymerization can be monitored in-situ using techniques like UV-Vis spectroscopy to follow the disappearance of the monomer or the appearance of the living anionic species. Alternatively, samples can be taken at different times, terminated, and the polymer molecular weight and conversion analyzed by size exclusion chromatography (SEC) and gravimetry.
Cationic Polymerization
-
Monomer and Reagent Purity: Similar to anionic polymerization, cationic polymerization is sensitive to impurities. Monomers and solvents must be thoroughly dried and purified.
-
Initiation: The reaction is initiated by a Lewis acid (e.g., TiCl₄, AlCl₃) in the presence of a proton source (co-initiator) such as water or an alkyl halide.[5]
-
Low-Temperature Conditions: Cationic polymerizations are often carried out at very low temperatures (e.g., -80 °C or lower) to suppress chain transfer and termination reactions, which are more prevalent at higher temperatures.
-
Kinetic Monitoring: The progress of the polymerization can be followed by monitoring the monomer concentration over time using methods similar to those for radical polymerization. The rapid nature of many cationic polymerizations may require specialized techniques for kinetic measurements.
-
Quenching: The reaction is terminated by the addition of a nucleophile, such as an alcohol or an amine.
Experimental Workflow for Polymerization Kinetic Studies
The following diagram illustrates a typical workflow for conducting and analyzing the kinetics of a homopolymerization reaction.
References
Spectroscopic Validation of Poly(1-methyleneindane) Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Overview of Spectroscopic Techniques for Polymer Characterization
Spectroscopic methods are indispensable tools for elucidating the molecular structure of polymers. Each technique provides unique information about the chemical composition, connectivity, and electronic properties of the polymer chains.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the detailed microstructure of a polymer, including tacticity and the presence of different monomer units. Both ¹H and ¹³C NMR are commonly employed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a polymer. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For polymers, it can provide information about conjugation and the presence of chromophores.
Comparative Spectroscopic Data
Due to the limited availability of specific experimental data for poly(1-methyleneindane) in the reviewed literature, this section presents expected spectral ranges and data for analogous polymeric structures containing aromatic and aliphatic components. This comparative data serves as a reference for the anticipated spectroscopic signatures of poly(this compound).
| Spectroscopic Technique | Parameter | Poly(this compound) (Expected) | Poly(styrene) (for comparison) | Poly(isoprene) (for comparison) |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~6.8-7.5 ppmAliphatic protons: ~1.5-3.0 ppmVinylic protons (end-groups): ~4.5-5.5 ppm | Aromatic protons: ~6.5-7.5 ppmAliphatic protons: ~1.0-2.5 ppm | Vinylic protons: ~4.5-5.5 ppmAliphatic protons: ~1.5-2.5 ppmMethyl protons: ~1.6-1.7 ppm |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: ~120-150 ppmAliphatic carbons: ~20-50 ppm | Aromatic carbons: ~125-145 ppmAliphatic carbons: ~40-46 ppm | Vinylic carbons: ~110-150 ppmAliphatic carbons: ~23-40 ppm |
| FTIR | Absorption Bands (cm⁻¹) | Aromatic C-H stretch: ~3000-3100Aliphatic C-H stretch: ~2850-2960C=C aromatic stretch: ~1450-1600C-H bend: ~690-900 | Aromatic C-H stretch: ~3000-3100Aliphatic C-H stretch: ~2850-2950C=C aromatic stretch: ~1450, 1495, 1601C-H bend (out-of-plane): ~698, 756 | Vinylic =C-H stretch: ~3010-3040Aliphatic C-H stretch: ~2850-2960C=C stretch: ~1645C-H bend: ~830-990 |
| UV-Vis | Absorption Maxima (λmax) | ~260-270 nm (due to the indane aromatic system) | ~245-262 nm (due to the phenyl group) | Below 200 nm (for isolated double bonds) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols serve as a standard guideline for the structural validation of poly(this compound).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure, including proton and carbon environments, and tacticity of the polymer.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 10-20 mg of the poly(this compound) sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), tetrahydrofuran-d₈ (THF-d₈), or dichloromethane-d₂ (CD₂Cl₂)). The choice of solvent will depend on the polymer's solubility.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
¹H NMR Spectroscopy Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A spectral width of approximately 16 ppm is generally adequate.
¹³C NMR Spectroscopy Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A spectral width of approximately 200-250 ppm is standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups present in the polymer.
Instrumentation: An FTIR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid poly(this compound) powder or a drop of a concentrated polymer solution onto the ATR crystal.
-
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
FTIR Spectroscopy Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Mode: Transmittance or Absorbance.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions and identify chromophores within the polymer structure.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of poly(this compound) in a UV-transparent solvent (e.g., cyclohexane, tetrahydrofuran, or dichloromethane). A typical concentration is in the range of 0.01-0.1 mg/mL.
-
Use a quartz cuvette with a 1 cm path length.
-
Fill the reference cuvette with the pure solvent.
-
Fill the sample cuvette with the polymer solution.
UV-Vis Spectroscopy Parameters:
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
-
Data Interval: 1 nm.
-
Mode: Absorbance.
-
A baseline correction should be performed with the solvent-filled cuvettes.
Workflow and Data Analysis
The following diagrams illustrate the general workflow for spectroscopic validation and the logical relationship between the expected structure and the spectroscopic data.
Caption: General workflow for the spectroscopic validation of a polymer structure.
Caption: Logical relationship between the polymer structure and expected spectroscopic data.
The Living Character of 1-Methyleneindane Anionic Polymerization: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of polymerization is critical for designing novel materials and delivery systems. This guide provides a comprehensive assessment of the living character of 1-methyleneindane anionic polymerization, comparing its performance with a key alternative, α-methylstyrene. The information is supported by experimental data to facilitate informed decisions in polymer synthesis.
The anionic polymerization of this compound, a cyclic analog of α-methylstyrene, exhibits a distinct living character, offering precise control over polymer architecture. This living nature allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions, as well as the creation of tailored block copolymers.
Performance Comparison: this compound vs. α-Methylstyrene
The living anionic polymerization of this compound demonstrates notable advantages over its acyclic counterpart, α-methylstyrene, particularly concerning polymerization temperature.
| Parameter | This compound | α-Methylstyrene | Reference |
| Living Polymerization | Yes, demonstrated by the synthesis of block copolymers with quantitative efficiency. | Yes, but with limitations. | [1][2] |
| Polymerization Temperature | Can proceed quantitatively at temperatures as high as 0°C in THF. | Has a low ceiling temperature, around 0°C, above which polymerization does not readily occur. | [1][2] |
| Molecular Weight Control | Polymers with predicted molecular weights based on monomer-to-initiator ratios can be obtained. | Predictable molecular weights can be achieved under controlled, low-temperature conditions. | [1][2] |
| Polydispersity Index (PDI) | Narrow molar mass dispersities (M/Mn < 1.1) are achievable. | Narrow PDIs are possible under optimized conditions. | [1] |
| Initiators | sec-Butyllithium, lithium naphthalenide, potassium naphthalenide. | Similar alkyllithium and naphthalenide initiators are used. | [1] |
| Solvent | Tetrahydrofuran (THF). | Tetrahydrofuran (THF) is a common solvent. | [1] |
| Key Challenge | Contamination with the isomeric byproduct, 3-methylindene, which is acidic and can deactivate the anionic initiator. | The low ceiling temperature restricts the polymerization to low temperatures. | [1][2] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via a Wittig reaction of 1-indanone with methyltriphenylphosphonium bromide in the presence of a strong base like potassium tert-butoxide in tetrahydrofuran (THF).[1][2] A critical aspect of the synthesis is the potential formation of the isomeric byproduct 3-methylindene, which must be minimized or removed as its acidic nature interferes with anionic polymerization by neutralizing the initiator.[1][2]
Living Anionic Polymerization of this compound
The living anionic polymerization of this compound is typically carried out under high vacuum conditions to exclude moisture and air, which can terminate the living anions.
-
Solvent and Monomer Purification: Tetrahydrofuran (THF) is rigorously purified by distillation over sodium/benzophenone ketyl. This compound is purified to remove the acidic 3-methylindene impurity.
-
Initiation: The polymerization is initiated in THF at a low temperature, typically -78°C, using an appropriate anionic initiator such as sec-butyllithium, lithium naphthalenide, or potassium naphthalenide.[1]
-
Propagation: The polymerization of this compound proceeds quantitatively.[1] The living nature of the propagating carbanion allows for the sequential addition of another monomer, such as styrene, to form block copolymers with high efficiency.[1][2]
-
Termination: The living polymer chains can be terminated by the addition of a proton source, such as degassed methanol.
Visualizing the Process and Comparison
To better illustrate the experimental workflow and the comparative advantages of this compound, the following diagrams are provided.
Caption: Experimental workflow for the living anionic polymerization of this compound.
Caption: Key difference in the anionic polymerization of this compound and α-methylstyrene.
References
Safety Operating Guide
Prudent Disposal of 1-Methyleneindane: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling 1-Methyleneindane, it is crucial to be aware of the potential hazards associated with similar chemical structures. Personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Use chemical-impermeable gloves that have been inspected prior to use.[1]
-
Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]
Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][2]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Take precautionary measures against static discharge.[3]
Spill and Accidental Release Measures
In the event of a spill, immediate action is required to contain the substance and prevent environmental contamination.
Spill Response:
-
Evacuate personnel from the immediate area.[1]
-
Remove all sources of ignition.[1]
-
Ensure adequate ventilation.[1]
-
Wear appropriate PPE as described above.[1]
-
Prevent the chemical from entering drains.[1]
-
Collect and arrange for disposal. Do not let the product enter drains.[1]
Disposal Plan
The primary method for the disposal of this compound and its contaminated materials should be through an approved waste disposal plant.[2]
Waste Collection and Storage:
-
Collect waste in a suitable, tightly closed container.[1]
-
Store waste containers in a dry, cool, and well-ventilated place.[1]
-
Store separately from incompatible materials, such as strong oxidizing agents.[3]
Hazard Data Summary for Related Compounds
The following table summarizes hazard information for 1-Methylindene and 1-Methylindan. This data should be considered as a precautionary guide for handling this compound.
| Hazard Information | 1-Methylindene | 1-Methylindan |
| GHS Pictograms | No data available | No data available |
| Signal Word | No data available | No data available |
| Hazard Statements | No data available | Flammable liquid and vapor. May be fatal if swallowed and enters airways. |
| Precautionary Statements | No data available | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Wear protective gloves/eye protection/face protection. IF SWALLOWED: Immediately call a POISON CENTER/doctor. Do NOT induce vomiting. Store locked up. Dispose of contents/container to an approved waste disposal plant. |
Disposal Workflow
The following diagram outlines a general workflow for the proper disposal of chemical waste in a laboratory setting.
Caption: General Chemical Waste Disposal Workflow.
References
Safeguarding Your Research: A Guide to Handling 1-Methyleneindane
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of 1-Methyleneindane, including operational and disposal plans, to ensure a secure laboratory environment.
The following procedural guidance is designed to directly address operational questions and establish a foundation of trust in laboratory safety and chemical handling practices.
Hazard Analysis and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE) for handling this compound is summarized below:
| PPE Category | Item | Specification/Standard |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Government-approved eye and face protection should be worn. |
| Skin Protection | Chemical-Resistant Gloves | Compatible chemical-resistant gloves are required. Nitrile gloves are a suitable option for incidental contact. Always inspect gloves before use and use proper removal techniques to avoid skin contact. |
| Lab Coat | A standard lab coat should be worn to protect street clothes from contamination. | |
| Protective Clothing | For tasks with a higher risk of splash or exposure, additional protective clothing may be necessary. | |
| Respiratory Protection | Respirator | If working in a poorly ventilated area or if aerosols may be generated, a government-approved respirator is recommended. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Experimental Workflow for Handling this compound:
Detailed Experimental Protocol: A Representative Procedure
While a specific, peer-reviewed protocol for a reaction involving this compound is not available, a general procedure for a hypothetical alkylation reaction is provided below to illustrate the necessary safety steps.
Objective: To perform a safe and efficient alkylation of a generic substrate using this compound.
Methodology:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood has a certified face velocity.
-
Assemble all necessary glassware, ensuring it is clean and dry.
-
Weigh the required amount of this compound and the substrate in the fume hood.
-
-
Reaction Setup:
-
In the fume hood, charge a reaction flask with the substrate and a suitable solvent.
-
Begin stirring the solution.
-
Slowly add the pre-weighed this compound to the reaction mixture.
-
Add any additional reagents as required by the specific protocol.
-
-
Monitoring:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Observe the reaction for any signs of an uncontrolled exotherm or pressure buildup.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction mixture by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).
-
Perform any necessary extractions and washes to isolate the product.
-
-
Purification:
-
Purify the crude product using a suitable method, such as column chromatography or distillation. All purification steps should be conducted in a well-ventilated area.
-
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Disposal Guidelines:
| Waste Stream | Disposal Procedure |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with the chemical. |
| Solid Waste | Collect all contaminated solid waste (e.g., filter paper, gloves, paper towels) in a labeled, sealed plastic bag or container for hazardous solid waste. |
| Empty Containers | Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines. |
Never dispose of this compound or its waste down the drain or in the regular trash.[1][2][3][4] Always follow your institution's specific hazardous waste disposal procedures. If you have any doubts, consult with your institution's Environmental Health and Safety (EHS) department.[1][4][5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
